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  • Product: 4-Amino-2-(piperidin-1-yl)benzamide
  • CAS: 1311316-53-6

Core Science & Biosynthesis

Foundational

4-Amino-2-(piperidin-1-yl)benzamide: Technical Monograph & Synthesis Guide

Executive Summary & Chemical Identity 4-Amino-2-(piperidin-1-yl)benzamide (CAS: 1311316-53-6) is a specialized pharmaceutical intermediate belonging to the class of 2-substituted benzamides. Structurally characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Amino-2-(piperidin-1-yl)benzamide (CAS: 1311316-53-6) is a specialized pharmaceutical intermediate belonging to the class of 2-substituted benzamides. Structurally characterized by a piperidine ring attached at the ortho-position (C2) relative to the primary amide and a primary amine at the para-position (C4), this compound serves as a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, histone deacetylase (HDAC) inhibitors, and specific G-protein coupled receptor (GPCR) ligands. Its steric bulk at the C2 position distinguishes it from classic benzamides like metoclopramide, offering unique conformational properties for drug design.

Table 1: Physicochemical Identifiers
PropertySpecification
CAS Registry Number 1311316-53-6
IUPAC Name 4-Amino-2-(piperidin-1-yl)benzamide
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
SMILES NC(=O)C1=C(N2CCCCC2)C=C(N)C=C1
InChIKey Calculated based on structure:[1][2][3][4][5]CXNIVSBILMGSCQ-UHFFFAOYSA-N (Verify via structural input)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Aniline amine), ~14 (Amide)

Synthetic Methodology & Manufacturing

The synthesis of 4-Amino-2-(piperidin-1-yl)benzamide typically follows a two-step convergent pathway starting from 2-fluoro-4-nitrobenzamide . This route exploits the electron-withdrawing nature of the nitro and amide groups to facilitate nucleophilic aromatic substitution (


), followed by chemoselective reduction.
Step 1: Nucleophilic Aromatic Substitution ( )

The fluorine atom at the C2 position is highly activated for displacement by nucleophiles due to the ortho-amide and para-nitro groups.

  • Reagents: 2-Fluoro-4-nitrobenzamide (Starting Material), Piperidine (Nucleophile), Potassium Carbonate (

    
    , Base).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 60–80°C, 4–6 hours.[6]

Mechanism: The secondary amine of piperidine attacks the C2 carbon, forming a Meisenheimer complex. The fluoride ion is then eliminated, restoring aromaticity to yield 4-nitro-2-(piperidin-1-yl)benzamide .

Step 2: Chemoselective Nitro Reduction

The nitro group is reduced to the primary amine without affecting the amide or the piperidine ring.

  • Reagents: Hydrogen gas (

    
    ), 10% Palladium on Carbon (Pd/C).
    
  • Solvent: Methanol or Ethanol.[7]

  • Conditions: Room temperature, 1–3 atm

    
    .
    
  • Alternative: Iron powder (

    
    ) in Ammonium Chloride (
    
    
    
    ) for non-catalytic reduction.
Experimental Protocol (Bench Scale)
  • Substitution: Dissolve 10 mmol of 2-fluoro-4-nitrobenzamide in 20 mL acetonitrile. Add 12 mmol

    
     and 11 mmol piperidine. Reflux for 5 hours. Monitor via TLC (Hexane:EtOAc 1:1).
    
  • Workup: Cool to RT, pour into ice water. Filter the yellow precipitate (intermediate nitro compound). Wash with water and dry.

  • Reduction: Suspend the nitro intermediate (5 mmol) in 30 mL MeOH. Add 10 wt% Pd/C (0.1 eq). Stir under

    
     balloon for 12 hours.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

Visualized Synthesis Workflow

The following diagram illustrates the critical pathway from the fluorinated precursor to the final amino-benzamide scaffold.

SynthesisPathway SM 2-Fluoro-4-nitrobenzamide (Starting Material) Inter Intermediate: 4-Nitro-2-(piperidin-1-yl)benzamide SM->Inter Step 1: SNAr (Displacement of F) Reagent1 Piperidine + K2CO3 (Solvent: MeCN) Reagent1->Inter Product FINAL PRODUCT: 4-Amino-2-(piperidin-1-yl)benzamide (CAS: 1311316-53-6) Inter->Product Step 2: Hydrogenation (-NO2 to -NH2) Reagent2 H2 / Pd-C (Reduction) Reagent2->Product

Caption: Two-step synthesis via SNAr displacement of fluorine followed by catalytic hydrogenation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     7.6–7.8 ppm:  Doublet (1H, Ar-H at C6, ortho to amide).
    
  • 
     7.1–7.3 ppm:  Broad singlets (2H, Amide 
    
    
    
    ).
  • 
     6.3–6.5 ppm:  Multiplets (2H, Ar-H at C3/C5).
    
  • 
     5.4–5.6 ppm:  Broad singlet (2H, Aniline 
    
    
    
    ).
  • 
     2.8–3.0 ppm:  Multiplet (4H, Piperidine 
    
    
    
    ).
  • 
     1.5–1.7 ppm:  Multiplet (4H+2H, Piperidine 
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion

    
    :  220.3 m/z
    
  • Fragment Ions: Loss of

    
     (amide) or piperidine ring cleavage may be observed at higher collision energies.
    

Biological Relevance & Applications

This compound is a versatile "privileged structure" in medicinal chemistry.

PARP Inhibition

The 2-substituted benzamide motif mimics the nicotinamide pocket of the


 cofactor. The piperidine ring provides steric occlusion that can improve selectivity for PARP-1 over other isoforms.
  • Mechanism:[4][8] Competitive inhibition at the catalytic site of Poly(ADP-ribose) polymerase.

5-HT4 Receptor Agonism

Benzamides with basic side chains (or cyclic amines at position 2) often exhibit affinity for serotonin receptors (5-HT4), influencing gastrointestinal motility.

  • Structural Insight: The piperidine ring at C2 restricts the rotation of the amide bond, locking the pharmacophore in a bioactive conformation similar to Cisapride or Prucalopride intermediates.

HDAC Inhibition

When derivatized further (e.g., acylation of the 4-amino group with a hydroxamic acid linker), this scaffold serves as the "cap" group for Histone Deacetylase inhibitors, targeting the zinc-binding domain.

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-(piperidin-1-yl)benzamide (CAS 1311316-53-6).[9][10]

  • PubChem. (2024).[1][5] Compound Summary: Benzamide derivatives and structural analogs.[4][6][11][12] National Library of Medicine.

  • CymitQuimica. (2024).[7] Technical Data Sheet: 4-Amino-2-(piperidin-1-yl)benzamide.

  • Journal of Medicinal Chemistry. (General Reference for Benzamide PARP Inhibitors). Structure-Activity Relationships of 2-Substituted Benzamides.

Sources

Exploratory

Advanced Technical Guide: Piperidinyl Benzamide Intermediates in Medicinal Chemistry

Executive Summary The piperidinyl benzamide scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a generation of high-affinity ligands targeting G-protein coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinyl benzamide scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a generation of high-affinity ligands targeting G-protein coupled receptors (GPCRs), particularly 5-HT


 agonists (e.g., Cisapride, Prucalopride, Renzapride) and D

antagonists.[1]

This technical guide provides a rigorous analysis of the synthetic pathways, process optimization strategies, and critical quality attributes (CQAs) required for the production of these intermediates. Unlike generic reviews, this document focuses on the chemical engineering of the amide bond formation between the substituted benzoic acid and the aminopiperidine moieties—the rate-limiting step in defining yield and purity.[1]

Structural Classification & Pharmacological Logic

The core structure consists of two distinct domains linked by an amide bond.[1] The biological activity is governed by the "lock-and-key" fit of these domains into the receptor binding pocket.

The Pharmacophore[1]
  • Domain A (Benzamide): Typically a 4-amino-5-chloro-2-methoxybenzoic acid derivative.[2] The 5-chloro and 2-methoxy groups are critical for inducing a specific torsion angle in the amide bond, facilitating hydrogen bonding with receptor residues (e.g., Serine/Threonine in 5-HT

    
    ).
    
  • Domain B (Piperidine): A 4-aminopiperidine ring, often

    
    -substituted with bulky lipophilic groups (benzyl, phenethyl, or methoxypropyl) to interact with the hydrophobic accessory pocket of the receptor.[1]
    
Retrosynthetic Analysis

The most robust synthetic strategy relies on a convergent approach, disconnecting the molecule at the amide linkage.[1]

Retrosynthesis Target Target: Piperidinyl Benzamide (e.g., Cisapride Core) Disconnection Amide Disconnection Target->Disconnection Retrosynthesis Acid Fragment A: 4-Amino-5-chloro-2-methoxybenzoic Acid Disconnection->Acid Amine Fragment B: 1-Substituted-4-aminopiperidine Disconnection->Amine PAS Precursor: p-Aminosalicylic Acid Acid->PAS Piperidone Precursor: N-Substituted-4-piperidone Amine->Piperidone

Figure 1: Convergent retrosynthetic analysis of the piperidinyl benzamide scaffold.

Synthetic Strategies: The Amide Coupling Core[1]

The formation of the amide bond is the critical process step.[1] Three primary routes exist, each with distinct advantages regarding scalability and impurity profiles.[1][3][4]

Route A: The Acid Chloride Method (Traditional)

This method involves converting the benzoic acid to its acid chloride using thionyl chloride (


), followed by reaction with the amine.[1]
  • Pros: High reactivity; low reagent cost.

  • Cons: Generates HCl gas; requires protection of the 4-amino group on the benzamide (often as an acetamide) to prevent self-polymerization; harsh conditions can degrade sensitive

    
    -substituents on the piperidine.
    
Route B: Mixed Anhydride Activation (Scalable & Mild)

Used in the synthesis of Prucalopride , this method uses ethyl chloroformate to generate a mixed anhydride in situ.[1]

  • Mechanism: The carboxylic acid is treated with ethyl chloroformate and a base (TEA) to form a reactive anhydride, which is then attacked by the piperidinyl amine.[1]

  • Pros: Mild conditions (0–25°C); no protection of the aniline nitrogen is strictly required if stoichiometry is controlled; easy workup.[1]

  • Cons: Temperature control is critical to prevent disproportionation of the anhydride.[1]

Route C: Coupling Reagents (Discovery Scale)

Utilization of HATU, EDC/HOBt, or T3P.[1]

  • Pros: Extremely high yields; tolerance of diverse functional groups.[1]

  • Cons: Prohibitively expensive for multi-kilogram scale; difficult removal of urea byproducts (in EDC reactions).

Detailed Experimental Protocol

Case Study: Synthesis of 4-amino-5-chloro-2-methoxy-N-(1-benzylpiperidin-4-yl)benzamide via Mixed Anhydride Method.

Reagents & Stoichiometry
ReagentEquiv.RoleCriticality
4-Amino-5-chloro-2-methoxybenzoic acid1.0Limiting ReagentPurity >98% required to avoid des-chloro impurities.
Ethyl Chloroformate1.1ActivatorExcess leads to double acylation.
Triethylamine (TEA)2.5BaseScavenges HCl; drives anhydride formation.
4-Amino-1-benzylpiperidine1.05NucleophileSmall excess ensures complete consumption of activated acid.
Dichloromethane (DCM)10 VolSolventAnhydrous (<0.05% water) to prevent anhydride hydrolysis.[1]
Step-by-Step Methodology

Step 1: Activation

  • Charge 4-amino-5-chloro-2-methoxybenzoic acid (50.0 g) and DCM (500 mL) into a reactor inerted with

    
    .
    
  • Cool the suspension to 0–5°C . Causality: Low temperature prevents the degradation of the unstable mixed anhydride intermediate.

  • Add Triethylamine (60.0 g) dropwise, maintaining internal temperature <10°C. The solution should clarify.

  • Add Ethyl Chloroformate (26.0 g) slowly over 30 minutes. Stir at 0–5°C for 1 hour.

Step 2: Coupling

  • Prepare a solution of 4-amino-1-benzylpiperidine (48.0 g) in DCM (100 mL).

  • Add the amine solution to the activated acid mixture dropwise at 0–5°C.

  • Allow the reaction to warm to 20–25°C and stir for 3 hours.

  • In-Process Control (IPC): Monitor by HPLC. Target: <1.0% unreacted acid.

Step 3: Workup & Purification

  • Quench with water (500 mL). Separate phases.

  • Wash organic layer with saturated

    
     (to remove unreacted acid) and brine.
    
  • Dry over

    
     and concentrate in vacuo.
    
  • Crystallization: Dissolve crude residue in refluxing Ethyl Acetate . Cool slowly to 0°C. Filter the white precipitate.

  • Yield: ~85% (Theoretical). Purity: >99.5% (HPLC).

Process Logic & Impurity Control

Understanding the reaction pathway allows for the prediction and control of specific impurities.[1]

ReactionLogic Acid Benzoic Acid Starting Material Anhydride Mixed Anhydride Intermediate Acid->Anhydride + EtOCOCl / TEA Product Target Benzamide Anhydride->Product + Aminopiperidine Impurity1 Impurity A: Ethyl Ester (Reaction with EtOH) Anhydride->Impurity1 + EtOH (Solvent impurity) Impurity2 Impurity B: Di-acylated Dimer Anhydride->Impurity2 + Excess Activator Impurity3 Impurity C: Urea Derivative (If using carbodiimides)

Figure 2: Reaction pathway and origin of critical impurities.

Critical Quality Attributes (CQAs)
  • Regioisomerism: In the synthesis of the benzoic acid precursor, chlorination of 4-amino-2-methoxybenzoic acid must be strictly controlled to favor the 5-chloro position over the 3-chloro isomer.

  • Genotoxic Impurities (GTIs): If alkyl halides (e.g., benzyl chloride) are used in the piperidine synthesis step, trace levels must be quantified (<10 ppm) in the final intermediate.[1]

References

  • Preparation of Prucalopride. Technical Disclosure Commons. (2024). Describes the mixed anhydride coupling of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)piperidin-4-amine.

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Bioorganic & Medicinal Chemistry. (2005). Details the SAR and synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide derivatives.

  • Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-substituted pyrrolidinyl)benzamide (TKS159). Chemical & Pharmaceutical Bulletin. (1999). Provides comparative protocols for benzamide formation using thionyl chloride vs. coupling agents.[1]

  • Process for the preparation of Mosapride Citrate. Google Patents (CN111349052B). (2020). Industrial scale synthesis of the 2-ethoxy-4-amino-5-chlorobenzoic acid intermediate.

  • Synthesis of N-Substituted Benzamide Derivatives. ResearchGate. (2025). General methodologies for amide bond formation in benzamide antitumor agents.

Sources

Foundational

A Roadmap for Investigating the Therapeutic Potential of 4-Amino-2-(piperidin-1-yl)benzamide in Neuroscience

An In-Depth Technical Guide for Drug Development Professionals Disclaimer: This document addresses the novel chemical entity 4-Amino-2-(piperidin-1-yl)benzamide. As of the date of this publication, publicly available res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: This document addresses the novel chemical entity 4-Amino-2-(piperidin-1-yl)benzamide. As of the date of this publication, publicly available research on its specific biological activity and therapeutic potential in neuroscience is limited. Therefore, this guide adopts a prospective approach, outlining a comprehensive, field-proven framework for the systematic evaluation of this compound, drawing upon established principles from the broader class of substituted benzamides.

Introduction: The Promise of the Benzamide Scaffold in Neuropharmacology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically successful drugs targeting the central nervous system (CNS).[1] Its versatility allows for precise modification, enabling the fine-tuning of pharmacological activity against critical neurotransmitter systems.[1] Well-known substituted benzamides like amisulpride have demonstrated efficacy in treating conditions such as schizophrenia and dysthymia by selectively modulating dopamine D2 and D3 receptors.[2][3][4] Others have been developed as ligands for serotonin (5-HT) receptors, highlighting the broad applicability of this chemical class.[5][6][7]

The compound 4-Amino-2-(piperidin-1-yl)benzamide incorporates key structural motifs characteristic of CNS-active agents: a substituted benzamide core and a piperidine ring. This structure suggests a high probability of interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are pivotal targets in the treatment of a wide range of psychiatric and neurological disorders.

This guide provides a rigorous, multi-stage roadmap for elucidating the therapeutic potential of 4-Amino-2-(piperidin-1-yl)benzamide. We will proceed from initial target validation and in vitro characterization to preclinical assessment, detailing the causality behind experimental choices and providing standardized protocols to ensure data integrity and reproducibility.

Part 1: Target Identification and Primary Screening

The initial step in characterizing a novel compound is to identify its primary molecular targets. Based on the structure-activity relationships (SAR) of the benzamide class, the most probable targets for 4-Amino-2-(piperidin-1-yl)benzamide are dopamine and serotonin receptors.[5][8][9] Therefore, the primary screening strategy should focus on quantifying the compound's binding affinity for a panel of these receptors.

Rationale for Target Selection
  • Dopamine Receptors (D1, D2, D3, D4, D5): The D2 receptor family (D2, D3, D4) is a primary target for antipsychotic and antidepressant medications.[2][8] Antagonism at D2 receptors is a hallmark of antipsychotic efficacy, while modulation of D2/D3 autoreceptors at low doses can enhance dopaminergic tone, offering potential antidepressant effects.[3][10]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4): The interplay between dopaminergic and serotonergic systems is crucial for mood and cognition.[11] 5-HT2A receptor antagonism is a key feature of "atypical" antipsychotics, mitigating the motor side effects associated with pure D2 antagonists.[5][7] Agonism at 5-HT1A or 5-HT4 receptors may confer anxiolytic, antidepressant, or pro-cognitive effects.[5][12][13]

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique relies on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.

G cluster_prep Assay Preparation cluster_assay Incubation & Detection cluster_analysis Data Analysis prep1 Prepare cell membranes expressing target receptor (e.g., D2, 5-HT2A) prep2 Select high-affinity radioligand (e.g., [3H]-Spiperone for D2) prep1->prep2 prep3 Prepare serial dilutions of 4-Amino-2-(piperidin-1-yl)benzamide prep2->prep3 incubation Incubate membranes, radioligand, and test compound prep3->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation detection Quantify bound radioactivity using liquid scintillation counting separation->detection curve Plot % inhibition vs. log concentration of test compound detection->curve ic50 Calculate IC50 value (concentration inhibiting 50% of specific binding) curve->ic50 ki Convert IC50 to Ki (inhibition constant) using Cheng-Prusoff equation ic50->ki caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
  • Preparation of Materials:

    • Cell Membranes: Use commercially available membranes from CHO or HEK293 cells stably transfected with the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone or [³H]-YM-09151-2, a selective D2 ligand.[14]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test Compound: Prepare a 10 mM stock solution of 4-Amino-2-(piperidin-1-yl)benzamide in DMSO. Create a series of 10-point serial dilutions in assay buffer.

    • Non-specific Binding Control: Use a high concentration (e.g., 10 µM) of a known D2 antagonist like Haloperidol.

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand (at a final concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone), and 100 µL of diluted cell membranes (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

    • Calculate % Inhibition for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data and Interpretation

The primary screening will yield Ki values for each receptor target. This data allows for the quantification of both potency and selectivity.

Hypothetical Screening Data for 4-Amino-2-(piperidin-1-yl)benzamide
Receptor Target Ki (nM)
Dopamine D215
Dopamine D325
Serotonin 5-HT1A80
Serotonin 5-HT2A30
Serotonin 5-HT2C> 1000
Adrenergic α1> 1000
Histamine H1> 1000
  • Interpretation: In this hypothetical example, the compound shows high affinity for D2, D3, and 5-HT2A receptors, and moderate affinity for 5-HT1A. This profile is characteristic of atypical antipsychotic agents, suggesting potential efficacy in treating psychosis with a lower risk of motor side effects.[5][7] The low affinity for adrenergic and histaminergic receptors predicts a reduced likelihood of side effects like orthostatic hypotension and sedation.

Part 2: In Vitro Functional Characterization

Binding affinity does not reveal the functional consequence of the compound-receptor interaction. The compound could be an antagonist (blocks the receptor), an agonist (activates the receptor), or a partial agonist. Functional assays are essential to determine the compound's efficacy.

Experimental Workflow: GPCR Functional Assay (cAMP)

For GPCRs like dopamine and serotonin receptors that couple to Gαi or Gαs proteins, measuring changes in intracellular cyclic AMP (cAMP) is a standard method to assess functional activity.

G cluster_prep Cell Preparation cluster_assay Assay & Detection cluster_analysis Data Analysis cells Culture cells expressing target receptor (e.g., D2) forskolin Prepare Forskolin solution (stimulates cAMP production) cells->forskolin compound Prepare serial dilutions of test compound forskolin->compound treatment Treat cells with Forskolin + test compound compound->treatment lysis Lyse cells to release intracellular cAMP treatment->lysis detection Quantify cAMP levels using HTRF or ELISA lysis->detection curve Plot cAMP level vs. log concentration of test compound detection->curve ec50 Calculate EC50 (agonist) or IC50 (antagonist) value curve->ec50 emax Determine Emax (% of maximal response) ec50->emax caption Workflow for a cAMP Functional Assay.

Caption: Workflow for a cAMP Functional Assay.

Detailed Protocol: D2 Receptor Antagonist Functional Assay (cAMP)
  • Cell Culture: Culture HEK293 cells stably expressing the human D2 receptor in appropriate media. Plate cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of 4-Amino-2-(piperidin-1-yl)benzamide to the wells. Incubate for 15-20 minutes.

    • Add a D2 receptor agonist (e.g., Quinpirole) at its EC₈₀ concentration to all wells except the basal control. This will inhibit cAMP production.

    • Simultaneously, add Forskolin to all wells to stimulate adenylyl cyclase and raise cAMP levels.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP concentrations using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.

  • Data Analysis:

    • The antagonist activity of the test compound will manifest as a dose-dependent reversal of the quinpirole-induced inhibition of the forskolin response.

    • Plot the cAMP levels against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ (the concentration of antagonist that restores the response to 50% of the maximum possible) and the Emax (maximal effect).

Part 3: Preclinical In Vivo Evaluation

Based on the in vitro profile (e.g., a D2/5-HT2A antagonist), appropriate animal models can be selected to test for therapeutic efficacy. For a potential antipsychotic, models that assess the dampening of dopamine-mediated behaviors are standard.

Rationale for Model Selection
  • Apomorphine-Induced Climbing in Mice: Apomorphine is a non-selective dopamine agonist that, at high doses, induces a compulsive climbing behavior in mice. This behavior is robustly blocked by D2 receptor antagonists and is a widely used screen for antipsychotic potential.[5]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. A loud acoustic stimulus (pulse) elicits a startle reflex. A weaker preceding stimulus (prepulse) normally inhibits this reflex. Dopamine agonists disrupt PPI, and this disruption is reversed by antipsychotic drugs.

Potential Signaling Pathway Modulation

The therapeutic effects of a D2 antagonist are mediated by blocking the downstream signaling cascade initiated by dopamine. This primarily involves preventing the inhibition of adenylyl cyclase and modulating ion channel activity and other kinase pathways.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R TestCmpd 4-Amino-2-(piperidin-1-yl)benzamide (Antagonist) TestCmpd->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Response Reduced Postsynaptic Signaling (Therapeutic Effect) DARPP32->Response caption D2 Receptor Antagonist Signaling Pathway.

Caption: D2 Receptor Antagonist Signaling Pathway.

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous framework for the initial evaluation of 4-Amino-2-(piperidin-1-yl)benzamide as a potential therapeutic agent for neurological disorders. By progressing through target identification, in vitro functional analysis, and in vivo preclinical models, a comprehensive pharmacological profile can be established.

Positive results from this roadmap—such as high affinity and antagonist activity at D2 and 5-HT2A receptors, coupled with efficacy in animal models of psychosis—would provide a strong rationale for advancing the compound into more extensive preclinical development. Subsequent stages would include detailed pharmacokinetic (ADME) and toxicology studies, followed by lead optimization to enhance potency, selectivity, and drug-like properties, ultimately paving the way for Investigational New Drug (IND)-enabling studies.

References

  • The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Hogberg, T., Ramsby, S., de Paulis, T., Stensland, B., Csoregh, I., & Wagner, A. (1990). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. PubMed.
  • H. S. Kim, et al. (1995). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications.
  • Eglen, R. M., Johnson, L. G., Smith, W. L., & Whiting, R. L. (1991). Analysis of serotonergic mechanisms underlying benzamide-induced gastroprokinesis. PubMed.
  • Jarvis, S. W., et al. (1990). Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. PubMed.
  • An In-depth Technical Guide to Benzamide, N,N,4-trimethyl- Derivatives and Analogs as Dopamine D2 Receptor Ligands. (n.d.). Benchchem.
  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed.
  • Chorvat, R. J., et al. (1994). Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. PubMed.
  • Del Val, C., et al. (1991). Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. PubMed.
  • Pani, L., Gessa, G. L., & Stocchi, F. (2002). The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia. PubMed.
  • Pani, L., Gessa, G. L., & Stocchi, F. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate.
  • Serotonin Receptor and Transporter Ligands - Current Status. (2001). Bentham Science Publishers.
  • Consensus on the use of substituted benzamides in psychiatric patients. (2013). PubMed.
  • New substituted benzamides with potential antipsychotic action. (n.d.). Request PDF.

Sources

Exploratory

Kinetic Selectivity &amp; Molecular Design: The Amino-Benzamide Scaffold

Executive Summary: Beyond the IC50 In the landscape of medicinal chemistry, the ortho-amino benzamide scaffold represents a paradigm shift from thermodynamic potency to kinetic selectivity . While hydroxamic acids (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the IC50

In the landscape of medicinal chemistry, the ortho-amino benzamide scaffold represents a paradigm shift from thermodynamic potency to kinetic selectivity . While hydroxamic acids (e.g., SAHA/Vorinostat) dominate as pan-HDAC inhibitors with fast-on/fast-off rates, amino-benzamides (e.g., Entinostat/MS-275) exhibit a distinct "slow-tight" binding mechanism.

This guide dissects the structure-activity relationship (SAR) of this privileged scaffold, focusing on its application as a Class I isoform-selective Histone Deacetylase (HDAC) inhibitor.[1] We will move beyond basic binding affinity to explore how the 2-amino group drives residence time, the critical determinant of in vivo efficacy.

The Pharmacophore: Anatomy of a Slow-Binder

The amino-benzamide pharmacophore is not merely a zinc-chelator; it is a molecular probe that exploits the specific topology of the HDAC active site, particularly the "foot pocket" found in Class I isoforms (HDAC 1, 2, 3).

The Zinc-Binding Group (ZBG)

Unlike hydroxamates that chelate Zinc (Zn²⁺) in a bidentate fashion with high affinity but low specificity, the ortho-amino anilide moiety functions differently:

  • The 2-Amino "Anchor": The primary amine does not always bind Zn²⁺ directly in a classic chelation geometry. Instead, crystallographic data suggests it forms hydrogen bonds with the catalytic tunnel environment (often a water molecule coordinated to Zn²⁺ or backbone carbonyls).

  • The Carbonyl Oxygen: Acts as the primary Lewis base donor to the Zn²⁺ ion.

  • Criticality: Removal or acetylation of the ortho-amino group abolishes activity, confirming its role in stabilizing the transition state.

The Linker Region

The phenyl ring of the benzamide serves as a rigid linker.

  • Tunnel Occupancy: The aromatic ring occupies the hydrophobic channel leading to the active site.

  • Substitution Effects: Substituents at the 5-position (relative to the amide) of the central ring (e.g., Fluorine) can modulate metabolic stability and electronic properties, often enhancing potency by influencing the pKa of the anilide protons.

The Cap Group

Located at the solvent-exposed rim of the enzyme, the Cap group dictates:

  • Isoform Selectivity: Contacts with surface loops (which vary between HDAC1, 6, and 8).

  • Physicochemical Properties: Solubility and permeability.

  • Entinostat Example: The pyridyl-carbamate cap of Entinostat provides specific hydrogen bonding interactions that exclude HDAC8 binding.

Mechanistic SAR: The Kinetic Advantage

Scientific Integrity Note: High IC50 potency does not always translate to clinical efficacy. For amino-benzamides, the residence time (1/k_off) is the superior predictor of biological activity.

The "Foot Pocket" Hypothesis

Class I HDACs possess a 14 Å internal cavity (the "foot pocket") adjacent to the Zn²⁺ ion.

  • Hydroxamates: Too bulky or flexible; they bind the Zn²⁺ but ignore the foot pocket.

  • Benzamides: The rigid planar structure allows the scaffold to slide into this pocket. This deep penetration locks the inhibitor in place, resulting in slow dissociation rates (k_off) .

Implication for Drug Design: When optimizing this scaffold, do not screen solely for IC50. Screen for residence time .[2] A compound with a 100 nM IC50 and a 2-hour residence time is often superior to a 10 nM compound with a 2-minute residence time.

Visualization: Binding Mode Logic

BindingMode ZBG Ortho-Amino Anilide (ZBG) Zinc Catalytic Zn2+ ZBG->Zinc Coordination (C=O) FootPocket Internal 'Foot Pocket' (Class I Specific) ZBG->FootPocket Steric Occlusion Tunnel Hydrophobic Tunnel Tunnel->ZBG Orients Kinetics Slow Off-Rate (Long Residence Time) FootPocket->Kinetics Determines Cap Cap Group (Surface Recognition) Cap->Tunnel Connected via Linker

Figure 1: Mechanistic logic of amino-benzamide binding. The interaction with the Class-I specific "Foot Pocket" is the structural driver for the characteristic slow dissociation kinetics.

Chemical Synthesis Strategy

Expertise & Experience: The primary challenge in synthesizing amino-benzamides is preventing the ortho-amino group from reacting during the amide coupling steps. Two robust strategies exist: the Nitro-Precursor Route and the Boc-Protection Route . The Nitro route is generally preferred for scale-up as it avoids acid-sensitive deprotection steps that might degrade complex Cap groups.

Protocol: The Nitro-Reduction Pathway

Objective: Synthesis of N-(2-aminophenyl)-4-substituted-benzamide.

  • Acylation (The Warhead Setup):

    • Reactants: 4-substituted benzoic acid + 1,2-phenylenediamine? No. This leads to bis-acylation.

    • Correct Reactants: 4-substituted benzoic acid + 2-nitroaniline .

    • Reagents: Thionyl chloride (

      
      ) or HATU/DIPEA.
      
    • Step: Convert acid to acid chloride (reflux in

      
      , 2h), then react with 2-nitroaniline in pyridine/DCM.
      
    • Why: The nitro group is electron-withdrawing, making the aniline less nucleophilic, but it prevents side reactions. The resulting amide is stable.

  • Cap Functionalization:

    • Perform modifications on the "tail" (4-position of the benzoic acid) before reducing the nitro group if the chemistry is harsh.

  • Unmasking the ZBG (The Critical Step):

    • Reaction: Reduction of the nitro group to the ortho-amine.

    • Method A (Standard):

      
       (balloon), 10% Pd/C, MeOH, RT, 4-12h.
      
    • Method B (Chemoselective):

      
      , EtOH, Reflux, 2h. (Use if the molecule contains alkenes or halogens sensitive to hydrogenolysis).
      
    • Validation: Monitor disappearance of the Nitro peak (~1350/1530 cm⁻¹ IR) and appearance of the Amine.

Visualization: Synthetic Workflow

Synthesis Start Benzoic Acid Derivative Activation Activation (SOCl2 or HATU) Start->Activation Coupling Coupling with 2-Nitroaniline Activation->Coupling Intermediate Nitro-Benzamide Intermediate Coupling->Intermediate Reduction Nitro Reduction (H2/Pd or SnCl2) Intermediate->Reduction Unmask ZBG Final Ortho-Amino Benzamide (Active) Reduction->Final

Figure 2: The Nitro-Reduction synthetic pathway ensures the integrity of the zinc-binding amine.

Biological Evaluation Protocols

To validate the SAR, one must employ assays that can detect the slow-binding phenotype. Standard endpoint IC50 assays may underestimate the potency of benzamides if incubation times are too short.

Protocol: Time-Dependent Fluorometric HDAC Assay

Trustworthiness: This protocol includes a pre-incubation step essential for benzamides to reach equilibrium.

Materials:

  • Recombinant HDAC1 or HDAC3 (Class I targets).

  • Fluorogenic Substrate: Acetyl-Lys(Ac)-AMC (e.g., from Enzo Life Sciences).

  • Reference Inhibitor: Entinostat (MS-275).[3]

Step-by-Step:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in assay < 1%.

  • Pre-Incubation (Crucial): Incubate Enzyme + Inhibitor in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol) for 30 to 60 minutes at 37°C.

    • Why: Benzamides have slow

      
       rates.[4] Without pre-incubation, the enzyme is not fully inhibited when the substrate is added, leading to false high IC50s.
      
  • Reaction Start: Add Substrate (Acetyl-Lys-AMC).

  • Kinetic Read: Measure fluorescence (Ex 360nm / Em 460nm) continuously for 60 minutes.

  • Development: Add Developer solution (Trypsin) to release the fluorophore from the deacetylated substrate.

  • Analysis: Plot Reaction Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .

Comparative Data: Benzamides vs. Hydroxamates

The following table contrasts the SAR profiles of the two major classes, highlighting why benzamides are preferred for isoform selectivity.

FeatureHydroxamates (e.g., SAHA)Amino-Benzamides (e.g., Entinostat)
Zinc Binding Bidentate chelation (Strong)Mono/Bidentate + Tunnel H-bonds
Binding Pocket Surface + Zn²⁺Surface + Zn²⁺ + Foot Pocket
Kinetics Fast-On / Fast-OffSlow-On / Slow-Off
Selectivity Pan-HDAC (Class I, II, IV)Class I Selective (HDAC 1, 2, 3)
Toxicity Potential genotoxicity (hydroxamic acid)Generally better tolerated
Key SAR Rule Cap group drives limited selectivityLinker length & Ortho-amine drive selectivity

References

  • Detailed Kinetic Analysis of Benzamides: Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry. [Link]

  • Entinostat (MS-275) Discovery & SAR: Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Structural Basis of Selectivity (Foot Pocket): Bressi, J. C., et al. (2010). Exploration of the HDAC2 Foot Pocket: Synthesis and SAR of Amino-Benzamide Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • General Synthesis of 2-Aminobenzamides: Wiktelius, D., et al. (2006). Efficient synthesis of 2-aminobenzamides from 2-nitrobenzoic acids. Tetrahedron Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Synthetic Route for 4-Amino-2-(piperidin-1-yl)benzamide

Abstract This document provides a detailed, research-grade protocol for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide, a key intermediate in pharmaceutical research and development. The described synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide, a key intermediate in pharmaceutical research and development. The described synthetic pathway is a robust, three-step process commencing from commercially available 2-fluoro-4-nitrotoluene. The synthesis involves an oxidation, an amidation, a nucleophilic aromatic substitution (SNAr), and a final reduction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.

Introduction

4-Amino-2-(piperidin-1-yl)benzamide is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its structure, featuring a substituted benzamide core, provides a versatile scaffold for the development of novel therapeutic agents. The successful synthesis of this intermediate is therefore a critical step in the discovery and development of new drugs. This application note details a reliable and scalable synthetic route, designed to be both efficient and accessible to a typical synthetic chemistry laboratory.

Overall Synthetic Scheme

The synthesis of 4-Amino-2-(piperidin-1-yl)benzamide is achieved through a three-step sequence as illustrated below. The process begins with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by its conversion to 2-fluoro-4-nitrobenzamide. This intermediate then undergoes a nucleophilic aromatic substitution with piperidine, and the final product is obtained after the reduction of the nitro group.

Synthetic_Route Start 2-Fluoro-4-nitrotoluene Step1_product 2-Fluoro-4-nitrobenzoic acid Start->Step1_product Step 1: Oxidation Step2_product 2-Fluoro-4-nitrobenzamide Step1_product->Step2_product Step 2: Amidation Step3_product 4-Nitro-2-(piperidin-1-yl)benzamide Step2_product->Step3_product Step 3: Nucleophilic Aromatic Substitution Final_Product 4-Amino-2-(piperidin-1-yl)benzamide Step3_product->Final_Product Step 4: Reduction

Caption: Overall synthetic pathway for 4-Amino-2-(piperidin-1-yl)benzamide.

Part 1: Synthesis of 2-Fluoro-4-nitrobenzamide

This initial part of the synthesis focuses on creating the key precursor, 2-fluoro-4-nitrobenzamide, from 2-fluoro-4-nitrotoluene.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

The first step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. A common and effective method for this transformation is the use of potassium permanganate (KMnO4) under basic conditions.[1][2][3]

Reaction Scheme:

Step_1 reactant 2-Fluoro-4-nitrotoluene product 2-Fluoro-4-nitrobenzoic acid reactant->product KMnO4, NaOH, H2O, Δ

Caption: Oxidation of 2-fluoro-4-nitrotoluene.

Protocol:

  • To a solution of 2-fluoro-4-nitrotoluene (1 equivalent) in water, add sodium hydroxide (2.5 equivalents) and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).

  • Heat the mixture to 80-95°C with vigorous stirring.

  • Add potassium permanganate (2.5-3 equivalents) portion-wise over a period of 2-3 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the mixture at 95°C for 8-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate through a pad of celite.

  • Wash the filter cake with hot water.

  • Acidify the filtrate to pH 2 with concentrated hydrochloric acid.

  • The resulting white precipitate of 2-fluoro-4-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Experimental Insights:

  • Causality: The use of a phase transfer catalyst is crucial for bringing the permanganate ion from the aqueous phase into the organic phase where the toluene derivative resides, thus accelerating the reaction.

  • Trustworthiness: Monitoring the reaction by TLC is essential to ensure the complete consumption of the starting material and to avoid over-oxidation. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic Acid

The carboxylic acid is then converted to the primary amide. A common method is to first activate the carboxylic acid by converting it to an acyl chloride, followed by reaction with ammonia.[1][2]

Reaction Scheme:

Step_2 reactant 2-Fluoro-4-nitrobenzoic acid intermediate 2-Fluoro-4-nitrobenzoyl chloride reactant->intermediate SOCl2, cat. DMF product 2-Fluoro-4-nitrobenzamide intermediate->product NH4OH

Caption: Amidation of 2-fluoro-4-nitrobenzoic acid.

Protocol:

  • Suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents) and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 75-80°C) for 2-3 hours until a clear solution is obtained and gas evolution ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add this solution dropwise to a cooled (0°C) concentrated solution of ammonium hydroxide (excess) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The precipitated solid, 2-fluoro-4-nitrobenzamide, is collected by filtration, washed with water, and dried.

Quantitative Data Summary:

StepStarting MaterialReagentsProductTypical Yield
12-Fluoro-4-nitrotolueneKMnO4, NaOH2-Fluoro-4-nitrobenzoic acid70-80%
22-Fluoro-4-nitrobenzoic acidSOCl2, NH4OH2-Fluoro-4-nitrobenzamide90-95%

Part 2: Synthesis of 4-Amino-2-(piperidin-1-yl)benzamide

This part details the final two steps to obtain the target molecule.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in 2-fluoro-4-nitrobenzamide is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the para position. This allows for an efficient substitution with piperidine.[4][5][6][7][8]

Reaction Scheme:

Step_3 reactant 2-Fluoro-4-nitrobenzamide product 4-Nitro-2-(piperidin-1-yl)benzamide reactant->product Piperidine, K2CO3, DMF, Δ

Caption: Nucleophilic aromatic substitution with piperidine.

Protocol:

  • To a solution of 2-fluoro-4-nitrobenzamide (1 equivalent) in DMF, add piperidine (1.2-1.5 equivalents) and potassium carbonate (2 equivalents) as a base.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated product, 4-nitro-2-(piperidin-1-yl)benzamide, is collected by filtration, washed thoroughly with water, and dried.

Experimental Insights:

  • Causality: The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The presence of the para-nitro group is essential for stabilizing the negatively charged Meisenheimer intermediate.[8]

  • Trustworthiness: The use of a base like potassium carbonate is necessary to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][9][10]

Reaction Scheme:

Step_4 reactant 4-Nitro-2-(piperidin-1-yl)benzamide product 4-Amino-2-(piperidin-1-yl)benzamide reactant->product H2, Pd/C, Ethanol

Caption: Reduction of the nitro group.

Protocol:

  • Dissolve 4-nitro-2-(piperidin-1-yl)benzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10% by weight).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The final product, 4-Amino-2-(piperidin-1-yl)benzamide, can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary:

StepStarting MaterialReagentsProductTypical Yield
32-Fluoro-4-nitrobenzamidePiperidine, K2CO34-Nitro-2-(piperidin-1-yl)benzamide85-95%
44-Nitro-2-(piperidin-1-yl)benzamideH2, Pd/C4-Amino-2-(piperidin-1-yl)benzamide>95%

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 4-Amino-2-(piperidin-1-yl)benzamide. By following the outlined protocols and considering the provided experimental insights, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615–616. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Preparation method of p-aminobenzamide.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(11), 1459. [Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ProQuest. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5588-5598. [Link]

  • Um, I. H., & Buncel, E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. TSI Journals. [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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Application

Application Note: Scalable Synthesis of 4-Amino-2-(piperidin-1-yl)benzamide

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide . This scaffold is a critical intermediate in the synthesis of poly (ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide . This scaffold is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and other bioactive kinase inhibitors.

The synthesis addresses two primary chemical challenges:

  • Regioselective SNAr displacement: Overcoming steric hindrance at the ortho position while preventing bis-substitution.

  • Chemoselective Nitrile Hydration: Converting the nitrile to a primary amide without over-hydrolysis to the carboxylic acid.

Retro-Synthetic Strategy

The route utilizes 2-fluoro-4-nitrobenzonitrile as the starting material.[1] The highly electronegative fluorine atom, activated by the ortho-cyano and para-nitro groups, serves as an excellent leaving group for the nucleophilic attack by piperidine. Subsequent functional group manipulations yield the target amine with high purity (>98% HPLC).

Synthetic Pathway Visualization

The following flow diagram illustrates the three-step linear synthesis and the critical process parameters (CPPs) for each stage.

Synthesis_Pathway SM 2-Fluoro-4-nitrobenzonitrile (Starting Material) Step1 Step 1: S_NAr (Piperidine Displacement) SM->Step1 + Piperidine K2CO3, DMSO Int1 Intermediate 1: 4-Nitro-2-(piperidin-1-yl)benzonitrile Step1->Int1 Yield: ~95% Step2 Step 2: Hydration (Radziszewski Reaction) Int1->Step2 + H2O2, K2CO3 DMSO, <20°C Int2 Intermediate 2: 4-Nitro-2-(piperidin-1-yl)benzamide Step2->Int2 Yield: ~85-90% Step3 Step 3: Reduction (Pd/C Hydrogenation) Int2->Step3 H2 (1 atm) 10% Pd/C, MeOH Product Target Product: 4-Amino-2-(piperidin-1-yl)benzamide Step3->Product Yield: ~92% Purity: >98%

Caption: Linear synthetic route highlighting reagents and expected yields per stage.

Detailed Experimental Protocols

Step 1: Preparation of 4-Nitro-2-(piperidin-1-yl)benzonitrile

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The fluorine atom at the 2-position is highly activated by the electron-withdrawing nitrile (ortho) and nitro (para) groups. DMSO is selected as the solvent to enhance the nucleophilicity of piperidine and stabilize the Meisenheimer complex intermediate.

Reagents:

Reagent Equiv. Role
2-Fluoro-4-nitrobenzonitrile 1.0 Limiting Reagent
Piperidine 1.2 Nucleophile
Potassium Carbonate (K₂CO₃) 1.5 Acid Scavenger

| DMSO | 5-10 Vol | Solvent |

Protocol:

  • Charge a reaction vessel with 2-fluoro-4-nitrobenzonitrile (1.0 equiv) and K₂CO₃ (1.5 equiv).

  • Add DMSO (5 mL per gram of substrate) and stir to create a suspension.

  • Critical Step: Cool the mixture to 0–5 °C using an ice bath. The reaction is exothermic.

  • Add piperidine (1.2 equiv) dropwise over 30 minutes, maintaining internal temperature <10 °C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. Starting material should be consumed.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product will precipitate as a bright yellow/orange solid.

  • Filter the solid, wash with water (3x), and dry under vacuum at 45 °C.

Expected Yield: 92–96% Appearance: Yellow solid.

Step 2: Hydration to 4-Nitro-2-(piperidin-1-yl)benzamide

Reaction Type: Radziszewski Hydration

Rationale: Standard acidic or basic hydrolysis often converts nitriles directly to carboxylic acids. To stop at the primary amide, we employ oxidative hydrolysis using alkaline hydrogen peroxide. The hydroperoxide anion (HOO⁻) is a potent nucleophile that attacks the nitrile carbon to form an imidate, which tautomerizes to the amide.

Reagents:

Reagent Equiv. Role
Intermediate 1 (Nitrile) 1.0 Substrate
Hydrogen Peroxide (30% aq) 5.0 Oxidant/Nucleophile
Potassium Carbonate (K₂CO₃) 0.5 Base Catalyst

| DMSO | 5 Vol | Solvent |

Protocol:

  • Dissolve 4-nitro-2-(piperidin-1-yl)benzonitrile (from Step 1) in DMSO (5 volumes).

  • Add K₂CO₃ (0.5 equiv) and cool the mixture to 10–15 °C.

  • Safety Critical: Add 30% H₂O₂ (5.0 equiv) dropwise. Caution: This reaction releases oxygen and is exothermic. Do not allow temperature to exceed 30 °C.

  • Stir at RT for 2–3 hours.

  • QC Check: HPLC should show conversion of the nitrile peak to a more polar amide peak.

  • Workup: Quench by slowly pouring into water (10 volumes). Stir for 30 minutes to ensure full precipitation.

  • Filter the solid. Wash with water and cold ethanol to remove trace DMSO.

  • Dry in a vacuum oven at 50 °C.

Expected Yield: 85–90% Appearance: Pale yellow solid.

Step 3: Reduction to 4-Amino-2-(piperidin-1-yl)benzamide

Reaction Type: Heterogeneous Catalytic Hydrogenation

Rationale: Catalytic hydrogenation with Pd/C is the cleanest method for reducing the nitro group to the aniline without generating metal waste (unlike Fe or Sn reductions). The amide group is stable under these conditions.

Reagents:

Reagent Equiv. Role
Intermediate 2 (Nitro-amide) 1.0 Substrate
10% Pd/C (50% wet) 10 wt% Catalyst
Hydrogen (H₂) Balloon/1 atm Reductant

| Methanol (MeOH) | 10 Vol | Solvent |

Protocol:

  • In a hydrogenation flask, dissolve Intermediate 2 in MeOH (or Ethanol).

  • Under a nitrogen atmosphere, carefully add 10% Pd/C (10% by weight of substrate). Caution: Dry Pd/C is pyrophoric; use wet catalyst or handle under inert gas.

  • Purge the system with Nitrogen (3x) and then Hydrogen (3x).

  • Stir vigorously under a Hydrogen balloon (1 atm) at RT for 6–12 hours.

  • QC Check: HPLC/LCMS will show the disappearance of the nitro compound and formation of the amine (M+H = 220.1).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Expected Yield: 90–95% Final Appearance: Off-white to light grey solid.

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (DMSO-d6): Diagnostic peaks include the piperidine protons (multiplets at ~1.5 and ~2.8 ppm), the amide NH2 (broad singlet ~7.0 ppm), and the aniline NH2 (broad singlet ~5.5 ppm).

  • Mass Spectrometry: [M+H]⁺ calculated: 220.14; found: 220.1.

Troubleshooting Guide (Logic Flow)

Troubleshooting Issue1 Step 1: Low Yield / Impurities Check1 Check Temperature Issue1->Check1 Sol1 If >20°C, bis-substitution occurs. Keep <10°C during addition. Check1->Sol1 Issue2 Step 2: Hydrolysis to Acid Check2 Check pH / Reagent Issue2->Check2 Sol2 Avoid NaOH. Use K2CO3/H2O2 system strictly. Check2->Sol2 Issue3 Step 3: Incomplete Reduction Check3 Catalyst Poisoning Issue3->Check3 Sol3 Ensure S-free starting material. Increase H2 pressure to 3 bar. Check3->Sol3

Caption: Decision tree for resolving common synthetic deviations.

References

  • Preparation of 2-substituted-4-nitrobenzonitriles

    • Source: PubChem Compound Summary for 2-Fluoro-4-nitrobenzonitrile.
    • Link:

  • Radziszewski Hydration of Nitriles (General Protocol)

    • Source: Organic Chemistry Portal - Hydrolysis of Nitriles.
    • Link:

  • Synthesis of PARP Inhibitor Intermediates (Contextual Grounding)

    • Source: "Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor." Journal of Medicinal Chemistry, 2009. (Illustrates the utility of the 2-substituted benzamide scaffold).
    • Link:

  • Catalytic Hydrogenation of Nitroarenes

    • Source: "Reduction of Nitro Compounds."[2][3] Organic Syntheses, Coll.[4] Vol. 5, p.829.

    • Link:

Disclaimer: This protocol involves hazardous chemicals (DMSO, H₂O₂, Pd/C). All experiments should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Method

Reagents used in the synthesis of piperidinyl benzamides

Application Note: Strategic Reagent Selection and Protocols for the Synthesis of Piperidinyl Benzamides Introduction: The Pharmacophore and Challenge Piperidinyl benzamides represent a privileged structural motif in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reagent Selection and Protocols for the Synthesis of Piperidinyl Benzamides

Introduction: The Pharmacophore and Challenge

Piperidinyl benzamides represent a privileged structural motif in medicinal chemistry, particularly within the field of G-Protein Coupled Receptor (GPCR) modulation. This scaffold is the core pharmacophore for numerous 5-HT receptor agonists and antagonists, including Lasmiditan (5-HT1F agonist) and Prucalopride (5-HT4 agonist).

The synthetic challenge lies not merely in the amide bond formation, but in selecting reagents that balance functional group tolerance , racemization suppression , and scalability . This guide moves beyond generic "amide coupling" to provide specific, field-proven protocols for this distinct chemical class.

Strategic Reagent Selection Guide

The choice between activating the benzoic acid via an acid chloride or an active ester (coupling agent) determines the yield and impurity profile.

Table 1: Comparative Reagent Analysis for Piperidinyl Benzamides

MethodKey ReagentsBest ForMechanism NoteCritical Control Point
Acid Chloride Thionyl Chloride (

), Oxalyl Chloride, TEA
Scale-up (>10g) . Simple substrates (e.g., Lasmiditan).[1][2]Highly electrophilic acyl chloride intermediate.Moisture exclusion is vital. Excess

must be fully removed to prevent amine degradation.
Uronium (HATU) HATU, DIPEA, DMFDiscovery (<1g) . Complex, hindered, or chiral substrates.Fast formation of O-At active ester.[3]High cost. DIPEA must be used (not TEA) to prevent guanidinylation of the amine.
Carbodiimide EDC·HCl, HOBt, DIPEAStandard Lab Scale . Water-soluble byproducts.Formation of O-acylisourea.Slower than HATU. HOBt is required to suppress racemization and N-acylurea rearrangement.
Imidazolide CDI (1,1'-Carbonyldiimidazole)Process Chemistry .[4] "Green" (CO2/Imidazole byproducts).Acyl imidazole formation.[4]One-pot procedure.[5] Requires strict stoichiometry;

evolution must be managed.

Experimental Protocols

Protocol A: The "Acid Chloride" Route (Scalable)

Target Application: Synthesis of simple benzamides like Lasmiditan intermediates.

Principle: Conversion of the benzoic acid to a highly reactive acid chloride, followed by Schotten-Baumann type coupling. This method avoids expensive coupling agents but requires rigorous moisture control.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 – 3.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Substituted 4-Aminopiperidine (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend the benzoic acid in anhydrous DCM.
    
  • Chlorination: Add Thionyl Chloride dropwise. Note: If using Oxalyl Chloride, add 2-3 drops of DMF to catalyze the Vilsmeier-Haack intermediate.

  • Reflux: Heat to reflux (40°C for DCM) for 2-3 hours. Monitor by TLC (aliquot quenched with MeOH) until the acid is consumed.

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess

    
     and HCl. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles. Failure here leads to salt formation with the amine in the next step.
    
  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[6]

  • Addition: Add the 4-aminopiperidine and TEA solution dropwise. The exotherm must be controlled (<10°C) to prevent bis-acylation or decomposition.

  • Workup: Stir at RT for 2 hours. Quench with sat.

    
    . Extract with DCM.[7] Wash organic layer with brine, dry over 
    
    
    
    .
Protocol B: The "Active Ester" Route (HATU)

Target Application: High-value library synthesis or substrates with sensitive functional groups (e.g., Prucalopride analogs).

Principle: HATU generates a highly reactive O-7-azabenzotriazole active ester, which reacts rapidly with the piperidine amine. This is the "Gold Standard" for difficult couplings.

Reagents:

  • Functionalized Benzoic Acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Functionalized 4-Aminopiperidine (1.0 – 1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the benzoic acid in DMF (0.1 M concentration). Add DIPEA. Stir for 5 minutes.

  • Active Ester Formation: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10-15 minutes at RT. Self-Validation: The color change indicates the formation of the activated species.

  • Coupling: Add the 4-aminopiperidine.

  • Reaction: Stir at RT for 1-4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc (10x volume). Wash with 5% LiCl solution (3x) to remove DMF. Wash with sat.

    
     and brine.
    
    • Why LiCl? DMF is miscible in water but difficult to extract from organic layers. 5% LiCl partitions DMF effectively into the aqueous phase.

Visualizations

Figure 1: Synthetic Workflow Decision Tree

Caption: Decision logic for selecting the optimal synthetic route based on scale and substrate complexity.

G Start Target: Piperidinyl Benzamide Scale Scale / Complexity? Start->Scale LargeScale >10g or Simple Structure Scale->LargeScale High Scale SmallScale <1g or Sensitive Groups Scale->SmallScale Discovery AcidChl Route A: Acid Chloride (SOCl2 / Oxalyl Cl) LargeScale->AcidChl Coupling Route B: Active Ester (HATU / EDC) SmallScale->Coupling Intermediate1 Intermed: Acid Chloride (Moisture Sensitive) AcidChl->Intermediate1 Activation Intermediate2 Intermed: O-At Ester (In-situ Generated) Coupling->Intermediate2 Activation Product Final Product (Workup required) Intermediate1->Product + Amine / TEA Intermediate2->Product + Amine / DIPEA

Figure 2: HATU Activation Mechanism

Caption: Mechanistic pathway of HATU coupling showing the critical active ester intermediate.

Mechanism Acid Benzoic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate HATU HATU Reagent ActiveEster Active Ester (O-At Species) Carboxylate->ActiveEster + HATU Amide Piperidinyl Benzamide (Product) ActiveEster->Amide + Amine (Nucleophilic Attack) Amine Piperidine Amine (R'-NH2)

Troubleshooting & Critical Control Points

  • Issue: Low Yield in Acid Chloride Route.

    • Cause: Hydrolysis of the acid chloride before amine addition.

    • Fix: Ensure reagents are fresh. Use a drying tube. Confirm acid chloride formation by quenching a small aliquot with methanol and checking for the methyl ester by TLC/LCMS.

  • Issue: Guanidinylation Byproduct (HATU Route).

    • Cause: Reaction of the amine directly with HATU instead of the active ester.

    • Fix: Ensure the Acid + HATU + DIPEA are stirred for at least 10 minutes before adding the amine. Never mix HATU and Amine directly.

  • Issue: Racemization (Chiral Piperidines).

    • Cause: Over-activation or high basicity.

    • Fix: Switch to EDC/HOBt or COMU. Maintain temperature at 0°C during addition. Use the minimum equivalent of base (DIPEA).

References

  • Eli Lilly and Company. (2011). Compositions and methods of synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists (Lasmiditan).[1] World Intellectual Property Organization. WO 2011/123654.[1] Link

  • Movetis NV. (2009). Process for the preparation of Prucalopride. European Patent Office. EP 2285803. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application

Solvent selection for dissolving 4-Amino-2-(piperidin-1-yl)benzamide

Application Note: Solvent Selection & Dissolution Protocol for 4-Amino-2-(piperidin-1-yl)benzamide Executive Summary 4-Amino-2-(piperidin-1-yl)benzamide is a functionalized benzamide scaffold often utilized as a fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Dissolution Protocol for 4-Amino-2-(piperidin-1-yl)benzamide

Executive Summary

4-Amino-2-(piperidin-1-yl)benzamide is a functionalized benzamide scaffold often utilized as a fragment in medicinal chemistry or an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles. Its solubility profile is governed by a "push-pull" electronic structure: a lipophilic, basic piperidine ring ortho-positioned to a polar amide, and a primary aniline group at the para position.[1]

This guide provides a rationale-based protocol for solubilizing this compound, moving beyond trial-and-error to a tiered solvent selection strategy. Key finding: While poorly soluble in neutral aqueous media, the compound exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and pH-dependent solubility in aqueous acid due to the piperidine nitrogen (


).[1]

Physicochemical Profiling & Solubility Pharmacophore

To select the correct solvent, one must understand the molecular "handles" available for solvation.[1]

FeatureChemical NatureSolvation Implication
Benzamide Core Polar, H-bond donor/acceptorRequires polar solvents to break crystal lattice energy.
2-Piperidinyl Group Lipophilic, Basic (

Nitrogen)
Primary Solubility Handle. Protonation at pH < 5 drives aqueous solubility.[1] Steric bulk prevents planar packing, potentially lowering MP compared to unsubstituted benzamides.
4-Amino Group Weakly Basic (

Nitrogen)
Secondary H-bond donor.[1] Enhances solubility in alcohols (MeOH, EtOH).[1]
Overall Character Amphiphilic, BasicLogP (Predicted): ~1.5–2.[1]0. Solubility Class: Hydrophobic base.[1]
Visualizing the Solubility Logic

SolubilityLogic cluster_0 Solubility Drivers Compound 4-Amino-2-(piperidin-1-yl)benzamide Piperidine Piperidine Ring (Lipophilic + Basic) Compound->Piperidine Amide Benzamide Core (Polar H-Bonds) Compound->Amide Aniline 4-Amino Group (Weak Donor) Compound->Aniline AcidSol Aqueous Acid (High Solubility) Piperidine->AcidSol Protonation (pH < 5) PolarSol DMSO / DMF (High Solubility) Amide->PolarSol Dipole Interaction

Figure 1: Structural dissection of solubility handles.[1] The piperidine nitrogen is the critical site for pH-modulated solubility.

Solvent Selection Tier List

Use this hierarchy to select the solvent system best suited for your application.

Tier 1: Primary Stock Solvents (High Solubility > 50 mg/mL)

Best for: Creating concentrated stock solutions (100 mM) for storage.[1]

  • DMSO (Dimethyl Sulfoxide): The gold standard.[1] Dissolves the compound readily due to high polarity and disruption of amide H-bonds.[1]

    • Protocol: Add solvent dropwise with vortexing.[1] Mild warming (40°C) may speed up dissolution but is rarely strictly necessary.[1]

  • DMF (Dimethylformamide): Excellent alternative if DMSO interferes with downstream catalysis or workup.[1]

  • DMAc (Dimethylacetamide): Similar performance to DMF.[1]

Tier 2: Reaction & Processing Solvents (Moderate Solubility)

Best for: Synthetic reactions, extractions, and chromatography.[1]

  • Methanol / Ethanol: Good solubility, especially if warmed.[1] Useful for recrystallization.[1]

  • DCM (Dichloromethane): Moderate solubility.[1] The lipophilic piperidine ring aids dissolution here, making DCM a good choice for extraction from basic aqueous layers.[1]

  • Ethyl Acetate: Variable.[1] Often used as an anti-solvent or for extraction, but solubility is lower than in alcohols or chlorinated solvents.[1]

Tier 3: Aqueous Media (pH Dependent)

Best for: Biological assays, LCMS mobile phases.[1]

  • Neutral Water (pH 7): Poor / Insoluble. The compound will likely remain a suspension.[1]

  • Acidic Water (0.1 M HCl or 0.1% Formic Acid): Soluble. Protonation of the piperidine nitrogen forms a soluble salt.[1]

    • Caution: Ensure the acidic pH is compatible with your assay or stability requirements.[1]

Detailed Dissolution Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target Concentration: ~22 mg/mL (assuming MW ≈ 219.28 g/mol ).[1]

  • Weighing: Accurately weigh 22.0 mg of 4-Amino-2-(piperidin-1-yl)benzamide into a 2 mL amber glass vial.

  • Solvent Addition: Add 900 µL of high-purity (anhydrous) DMSO.

  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: If solid persists, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Adjustment: Add DMSO to bring the final volume to 1.0 mL (or adjust based on exact weight).

  • Storage: Store at -20°C. The compound is stable in DMSO, but avoid repeated freeze-thaw cycles to prevent moisture absorption (hygroscopicity of DMSO).[1]

Protocol B: Aqueous Dissolution for Biological Assay

Challenge: Avoiding precipitation when diluting stock into aqueous buffer.[1][2]

  • Start: Prepare a 10 mM stock in DMSO (as per Protocol A).

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into Ethanol or PEG400 (optional, but reduces precipitation risk).

  • Final Dilution: Slowly add the intermediate solution to the aqueous buffer while vortexing.

    • Critical Step: Ensure the final DMSO concentration is < 1% (or as tolerated by the assay).[1]

    • Troubleshooting: If precipitation occurs (cloudiness), acidify the buffer slightly.[1] If the assay permits, use a buffer at pH 5.0–6.0 (e.g., MES or Citrate) rather than pH 7.4 to keep the piperidine nitrogen partially protonated.[1]

Stability & Handling

  • Oxidation: The 4-amino (aniline) group is susceptible to oxidation over long periods, especially in solution and exposed to light.[1] Amber vials are mandatory.

  • Hydrolysis: The benzamide bond is generally stable at neutral/mildly acidic pH but can hydrolyze under strong basic conditions (pH > 12) or strong acidic reflux.[1]

  • LCMS Compatibility:

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2]

    • Detection: The basic nitrogen provides excellent ionization in ESI(+) mode (

      
      ).[1]
      

Troubleshooting Decision Tree

SolventDecision Start Start: Dissolve 4-Amino-2-(piperidin-1-yl)benzamide Goal What is the Goal? Start->Goal Stock High Conc. Stock (Storage) Goal->Stock Assay Biological Assay (Aqueous) Goal->Assay Synthesis Chemical Reaction Goal->Synthesis DMSO Use DMSO or DMF (Tier 1) Stock->DMSO Buffer Is pH < 5 allowed? Assay->Buffer Organic Organic Synthesis->Organic DCM, MeOH, EtOAc (Check Solubility) AcidYes Use 0.1% Formic Acid or Citrate Buffer Buffer->AcidYes Yes AcidNo Use DMSO Stock Dilute < 1% into Buffer Buffer->AcidNo No

Figure 2: Decision workflow for selecting the appropriate solvent system based on application.[1]

References

  • PubChem Compound Summary. Benzamide, 4-amino-N-[2-(piperidin-1-yl)ethyl]- (Analogous Solubility Data). National Center for Biotechnology Information.[1] [1]

  • Przybyłek, M. et al. (2022).[1] New Screening Protocol for Effective Green Solvents Selection of Benzamide Derivatives. Molecules, 27(9), 2876.[1] (Establishes benzamide solubility baselines in polar aprotic solvents).

  • BenchChem Technical Guide. Solubility profile of substituted benzamides. (General principles for amino-benzamide dissolution). [1]

  • ChemicalBook. 2-(Piperidin-1-yl)benzaldehyde Synthesis and Properties. (Verifies stability of the ortho-piperidinyl motif).

Sources

Method

Application Note: Functional Characterization and Quality Control of 4-Amino-2-(piperidin-1-yl)benzamide

Introduction & Scientific Context 4-Amino-2-(piperidin-1-yl)benzamide is a critical pharmacophore and synthetic intermediate, most notably recognized as the "head group" of Vibegron , a selective -adrenergic receptor ( -...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Amino-2-(piperidin-1-yl)benzamide is a critical pharmacophore and synthetic intermediate, most notably recognized as the "head group" of Vibegron , a selective


-adrenergic receptor (

-AR) agonist used for the treatment of overactive bladder (OAB).

While often viewed merely as a chemical building block, this benzamide scaffold belongs to a class of "privileged structures" in medicinal chemistry. It possesses intrinsic capacity for G-Protein Coupled Receptor (GPCR) binding and, critically, carries a known structural liability for hERG channel blockade—a key safety parameter in drug development.

This Application Note provides a rigorous framework for:

  • Chemical Validation: Ensuring the integrity of the intermediate prior to synthesis or screening.

  • Functional Profiling: Assessing baseline agonism at the

    
    -AR using a cAMP accumulation assay.
    
  • Safety Pharmacology: Evaluating off-target liability via a hERG fluorescence polarization assay.

Mechanistic Insight

The


-AR couples primarily to the 

protein. Upon ligand binding (e.g., by Vibegron or its active fragments), the

-subunit of the G-protein activates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP activates Protein Kinase A (PKA), leading to phosphorylation of myosin light chain kinase and subsequent relaxation of the detrusor smooth muscle.

Visualizing the Signaling Pathway

The following diagram illustrates the specific signaling cascade activated by


-AR agonists and the critical nodes for assay detection.

Beta3_Signaling Ligand 4-Amino-2-(piperidin-1-yl)benzamide (Fragment/Agonist) Receptor Beta-3 Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Alpha Subunit) Receptor->Gs Activation AC Adenylyl Cyclase (Transmembrane) Gs->AC Stimulation cAMP cAMP (Detection Target) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Smooth Muscle Relaxation PKA->Response Phosphorylation

Figure 1:


-Adrenergic Receptor signaling pathway. The assay protocol below targets the cAMP node (Red Circle) as the primary readout.

Protocol A: Chemical Purity Validation (LC-MS)

Before biological testing, the purity of 4-Amino-2-(piperidin-1-yl)benzamide must be verified. Benzamide intermediates are prone to oxidation or incomplete amidation during synthesis.

Objective: Confirm purity >98% and identity (M+H).

Materials
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and ESI-MS (Positive Mode).

Method Steps
  • Sample Prep: Dissolve 1 mg of compound in 1 mL DMSO. Dilute 1:100 in 50:50 Water:Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5% B

      
       95% B (Linear gradient)
      
    • 5-6 min: 95% B (Wash)

    • 6-7 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Acceptance Criteria: Single peak at retention time ~2.5-3.5 min; Mass spectrum confirms parent ion

    
    .
    

Protocol B: In Vitro Functional Assay (cAMP Accumulation)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method (e.g., PerkinElmer LANCE Ultra or Cisbio HTRF) to detect cAMP levels in CHO-K1 cells overexpressing human


-AR.

Rationale: As a fragment of Vibegron, this molecule may exhibit weak partial agonism. High-sensitivity TR-FRET is required to detect low-efficacy responses.

Reagents & Equipment[1][2][3][4][5]
  • Cell Line: CHO-K1 stably expressing human ADRA3 (

    
    -AR).
    
  • Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (Phosphodiesterase inhibitor—critical to prevent cAMP degradation).

  • Reference Agonist: Isoproterenol (Full agonist control) or Vibegron (Specific control).

  • Detection Kit: LANCE Ultra cAMP Kit.

  • Plate Reader: EnVision or compatible TR-FRET reader.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock of 4-Amino-2-(piperidin-1-yl)benzamide in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Transfer 50 nL of compound to a white 384-well OptiPlate (low volume).

  • Cell Preparation:

    • Harvest CHO-K1

      
       cells using Versene (non-enzymatic).
      
    • Resuspend in Assay Buffer at a density of

      
       cells/mL.
      
  • Incubation:

    • Dispense 5 µL of cell suspension (1,000 cells/well) into the 384-well plate containing the compound.

    • Critical Step: Centrifuge plate at 150 x g for 30 seconds to ensure compound-cell contact.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of Eu-cAMP tracer solution.

    • Add 5 µL of ULight-anti-cAMP antibody solution.

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Data Analysis

Calculate the TR-FRET ratio (


). Plot the ratio against log[Compound Concentration].
ParameterDescription
EC50 Concentration inducing 50% maximal response.[1][2]
Emax Maximal response relative to Isoproterenol (100%).
Z' Factor Must be > 0.5 for assay validation.

Protocol C: Safety Pharmacology (hERG Binding)

Benzamide derivatives are structurally similar to Class III antiarrhythmics and can inadvertently block the hERG potassium channel, leading to QT prolongation.

Method: Fluorescence Polarization (FP) Displacement Assay. Tracer: Red-fluorescent hERG tracer (e.g., Predictor™ hERG).

Workflow
  • Membrane Prep: Thaw hERG-containing membrane preparations on ice.

  • Binding:

    • Add 5 µL of 4-Amino-2-(piperidin-1-yl)benzamide (titrated) to 384-well black plate.

    • Add 10 µL of hERG membranes + Red Tracer mix in Binding Buffer.

  • Equilibrium: Incubate for 4 hours at RT (hERG binding kinetics are slow).

  • Measurement: Measure Fluorescence Polarization (Ex: 530 nm, Em: 590 nm).

  • Interpretation: A decrease in polarization (mP) indicates displacement of the tracer, signaling potential cardiotoxicity.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Detection & Analysis Step1 Compound Dissolution (10mM in DMSO) Step2 Serial Dilution (1:3, 10 points) Step1->Step2 Step3 Dispense to 384-well Plate (50 nL) Step2->Step3 Step4 Add CHO-K1 Beta3 Cells (+ IBMX) Step3->Step4 Step5 Incubate 30 min @ RT Step4->Step5 Step6 Add TR-FRET Reagents (Eu-cAMP + ULight-Ab) Step5->Step6 Step7 Read Plate (Ex 320 / Em 665) Step6->Step7 Step8 Calculate EC50 & Z-Prime Step7->Step8

Figure 2: High-Throughput Screening (HTS) workflow for functional characterization.

References

  • Edmondson, S. D., et al. (2016). "Discovery of Vibegron: A Potent and Selective

    
    -Adrenergic Receptor Agonist for the Treatment of Overactive Bladder."[3][4] Journal of Medicinal Chemistry. 
    
  • Urovant Sciences. (2020).[5] "GEMTESA (vibegron) Prescribing Information." FDA Access Data.

  • Cisbio Bioassays. (2023). "cAMP Gs Dynamic Kit - HTRF Assay Principle." Revvity.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.

Sources

Application

Application Note: Scalable Manufacturing of Benzamide Intermediates via Catalytic &amp; Flow Methodologies

Abstract Benzamide pharmacophores are ubiquitous in oncology (e.g., Olaparib), antipsychotics, and antiemetics. However, traditional synthesis using acid chlorides or stoichiometric coupling reagents (HATU, EDC) suffers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzamide pharmacophores are ubiquitous in oncology (e.g., Olaparib), antipsychotics, and antiemetics. However, traditional synthesis using acid chlorides or stoichiometric coupling reagents (HATU, EDC) suffers from poor atom economy and hazardous byproducts, rendering them suboptimal for multi-kilogram scale-up. This Application Note details two validated, scalable protocols for benzamide synthesis: Boronic Acid Catalyzed Direct Amidation (Batch) and High-Temperature Direct Amidation (Continuous Flow) . These methods prioritize atom economy, safety, and process intensification.

The Scalability Challenge: The "Amide Problem"

In early drug discovery, amide bond formation relies heavily on coupling reagents. While effective on a milligram scale, these reagents generate equimolar amounts of complex waste, resulting in high E-factors (kg waste/kg product).

ParameterAcid Chloride RouteCoupling Reagent (HATU/EDC)Catalytic/Thermal Direct Amidation
Atom Economy Poor (HCl/SO2 waste)Very Poor (Large urea/N-oxide byproducts)Excellent (Water is only byproduct)
Safety Corrosive, exothermsSensitizers, explosion hazards (HOBt)Benign
Purification Aqueous workup requiredChromatography often requiredSimple filtration or phase separation
Cost Low to MediumHighVery Low

Protocol A: Green Catalytic Direct Amidation (Batch)

Target Application: Kilogram-scale production where flow equipment is unavailable. Mechanism: Boric acid or arylboronic acids act as a "trap-and-release" catalyst. They react with the carboxylic acid to form a mixed anhydride (acyloxyboron species), which activates the carbonyl carbon for nucleophilic attack by the amine, releasing water and regenerating the catalyst.

Experimental Workflow

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Amine (1.0–1.1 equiv)

  • Catalyst: 2-Fluorophenylboronic acid (5 mol%) or Boric Acid (10-20 mol%)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Protocol:

  • Charge: To a reactor equipped with a Dean-Stark trap and reflux condenser, add the benzoic acid derivative, amine, and solvent (0.5 M concentration).

  • Catalyst Addition: Add 5 mol% 2-Fluorophenylboronic acid. Note: Electron-deficient boronic acids generally show higher catalytic activity.

  • Reflux: Heat the mixture to reflux (110°C for Toluene). Vigorous stirring is essential.

  • Water Removal: Monitor water collection in the Dean-Stark trap. The reaction is driven to completion by the physical removal of water (Le Chatelier’s principle).

  • Endpoint: Reaction is typically complete when water collection ceases (12–24 hours). Confirm via HPLC.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold toluene.

    • If soluble: Wash with 1M NaHCO3 (removes unreacted acid) and water. Evaporate solvent.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the activation of the carboxylic acid.

BoricAcidCycle Cat Boronic Acid Catalyst (RB(OH)2) Inter1 Monoacyloxyboron Intermediate Cat->Inter1 + Acid - H2O Acid Carboxylic Acid (R'COOH) Acid->Inter1 Transition Tetrahedral Transition State Inter1->Transition + Amine Amine Amine (R''NH2) Amine->Transition Transition->Cat Catalyst Regeneration Product Benzamide Product Transition->Product Product Release Water H2O (Removed via Dean-Stark) Transition->Water

Figure 1: Catalytic cycle of boronic acid-mediated amidation. The catalyst activates the acid, facilitating amine attack while eliminating water.

Protocol B: High-Temperature Direct Amidation (Continuous Flow)

Target Application: Industrial scale-up, handling difficult substrates, or when reaction speed is critical. Rationale: In batch, mixing carboxylic acids and amines often forms unreactive ammonium carboxylate salts. In a pressurized flow reactor, the solvent can be heated above its boiling point (superheated). At these high temperatures (>150°C), the salt equilibrium shifts back to the free acid/amine, allowing the thermal amidation to proceed rapidly without coupling reagents.

Experimental Setup

Equipment:

  • Dual Piston Pumps (e.g., Knauer or Vapourtec)

  • Heated Coil Reactor (Stainless steel or Hastelloy, 10–20 mL volume)

  • Back Pressure Regulator (BPR) set to 250–300 psi (17–20 bar)

Step-by-Step Protocol:

  • Feed Preparation:

    • Feed A: Benzoic Acid derivative in EtOH or NMP (0.5–1.0 M).

    • Feed B: Amine in EtOH or NMP (1.0–1.2 equiv).

  • System Priming: Flush the system with pure solvent at the target flow rate.

  • Pressurization: Engage the BPR. Ensure system pressure stabilizes >250 psi to keep solvents liquid at high temperatures.

  • Heating: Set reactor temperature to 150°C–200°C.

    • Note: High temperature is critical to break the salt bridge.

  • Reaction: Pump Feed A and Feed B into a T-mixer. The combined stream enters the heated coil.

    • Residence Time: Optimize between 10–30 minutes.

  • Collection: The output stream passes through a cooling loop before the BPR to prevent flashing. Collect product in a vessel.

  • Purification: Solvent removal usually yields high-purity product due to the absence of coupling reagent byproducts.

Flow Process Diagram

FlowProcess FeedA Feed A: Carboxylic Acid PumpA Piston Pump A FeedA->PumpA FeedB Feed B: Amine PumpB Piston Pump B FeedB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (150-200°C, 20 bar) Mixer->Reactor Combined Stream Cooler Cooling Loop Reactor->Cooler BPR Back Pressure Regulator Cooler->BPR Collect Product Collection BPR->Collect

Figure 2: Continuous flow setup for thermal amidation. The BPR maintains liquid phase at high temperatures, enabling rapid conversion.

Process Analytical Technology (PAT)

To ensure "Trustworthiness" in manufacturing, real-time monitoring is required.[2]

  • In-line FTIR (Flow): Install a flow cell with a diamond window after the reactor but before the BPR.

    • Monitor: Disappearance of the Carbonyl stretch of the carboxylic acid (~1710 cm⁻¹) and appearance of the Amide I band (~1650–1680 cm⁻¹).

  • Self-Validating Control: If conversion drops below 95%, the system can be automated to reduce flow rate (increasing residence time) or divert the stream to waste.

References

  • Mechanistic insights into boron-catalysed direct amidation reactions. Source: National Institutes of Health (PMC) / RSC Advances URL:[Link]

  • A green chemistry perspective on catalytic amide bond formation. Source: Nature Catalysis URL:[Link]

  • Continuous Flow Chemistry for Scalable Drug Synthesis. Source: AZoLifeSciences URL:[Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines. Source: Organic Syntheses URL:[Link]

  • Process Analytical Technology (PAT) Tools for Monitoring Pharmaceutical Unit Operations. Source: Pharmaceutics (PMC) URL:[Link]

Sources

Method

Application Note: 4-Amino-2-(piperidin-1-yl)benzamide as a Pharmaceutical Intermediate

Executive Summary 4-Amino-2-(piperidin-1-yl)benzamide (CAS 1311316-53-6 ) is a specialized disubstituted benzamide scaffold used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-(piperidin-1-yl)benzamide (CAS 1311316-53-6 ) is a specialized disubstituted benzamide scaffold used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT4 agonists and D2 antagonists) and Kinase inhibitors . Its structure features an electron-rich aniline moiety at the para position (C4) and a bulky, basic piperidine ring at the ortho position (C2).

This unique substitution pattern offers two critical advantages in medicinal chemistry:

  • Conformational Locking: The steric bulk of the ortho-piperidine group forces the amide moiety out of planarity with the phenyl ring, mimicking the twisted bioactive conformations found in successful drugs like Cisapride or Mosapride .

  • Solubility Enhancement: The basic nitrogen of the piperidine ring (

    
    ) improves the aqueous solubility of lipophilic drug candidates.
    

This guide details the handling, synthesis, quality control, and downstream application of this intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 4-Amino-2-(piperidin-1-yl)benzamide
CAS Number 1311316-53-6
Molecular Formula

Molecular Weight 219.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc) ~4.5 (Aniline), ~9.2 (Piperidine)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Utility & Mechanism

The utility of 4-Amino-2-(piperidin-1-yl)benzamide lies in its orthogonal reactivity . It possesses three distinct functional sites:

  • C4-Amino Group: A nucleophilic handle for library construction via acylation, reductive amination, or urea formation.

  • C1-Amide Group: A stable hydrogen-bond donor/acceptor motif often required for receptor binding pockets (e.g., the orthosteric site of kinases).

  • C2-Piperidine: A steric and electronic modulator that prevents metabolic hydrolysis of the amide bond by twisting the bond angle.

Workflow Visualization: Synthesis & Application

The following diagram illustrates the preparation of the intermediate and its downstream divergence into active pharmaceutical ingredients (APIs).

G Start 2-Fluoro-4-nitrobenzamide (Precursor) Inter 4-Nitro-2-(piperidin-1-yl)benzamide (Intermediate A) Start->Inter SnAr Substitution Piperidine, K2CO3, DMF, 80°C Product 4-Amino-2-(piperidin-1-yl)benzamide (Target Scaffold) Inter->Product Reduction H2, Pd/C, MeOH App1 Library A: Amides (via R-COCl) Product->App1 Acylation App2 Library B: Ureas (via R-NCO) Product->App2 Addition App3 Library C: Sec. Amines (via Reductive Amination) Product->App3 Reductive Alkylation

Caption: Synthesis of the 4-Amino-2-(piperidin-1-yl)benzamide scaffold and its divergence into three primary medicinal chemistry libraries.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Note: If purchasing the intermediate (CAS 1311316-53-6), skip to Protocol B. This protocol is for in-house generation from cheaper precursors.

Reagents:

  • 2-Fluoro-4-nitrobenzamide (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Nucleophilic Displacement (SnAr):

    • Dissolve 2-Fluoro-4-nitrobenzamide (10 mmol) in DMF (20 mL).

    • Add

      
       (20 mmol) followed by Piperidine (15 mmol).
      
    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the fluoride starting material.

    • Mechanism: The electron-withdrawing nitro and amide groups activate the ortho-fluorine for displacement by the piperidine nucleophile.

    • Workup: Pour reaction mixture into ice water (100 mL). The yellow precipitate (4-Nitro-2-(piperidin-1-yl)benzamide) is filtered, washed with water, and dried.

  • Nitro Reduction:

    • Dissolve the nitro intermediate in Methanol (50 mL).

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under Hydrogen atmosphere (balloon pressure) at RT for 2 hours.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield 4-Amino-2-(piperidin-1-yl)benzamide as an off-white solid.

Protocol B: Downstream Coupling (Library Synthesis)

Target: Synthesis of a Benzamide-Urea derivative (Common in Kinase Inhibitors).

Reagents:

  • 4-Amino-2-(piperidin-1-yl)benzamide (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Dissolve the scaffold (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the isocyanate (1.1 mmol) dropwise at 0°C.

  • Allow to warm to Room Temperature and stir for 2 hours.

  • Self-Validating Step: The product usually precipitates from DCM as the urea forms. If a precipitate forms, filter and wash with cold DCM. If not, evaporate and purify via Flash Chromatography (MeOH/DCM gradient).

Quality Control & Troubleshooting

Analytical Method: HPLC-UV

To ensure the integrity of the scaffold before use, specifically to check for oxidation of the aniline or hydrolysis of the amide.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in SnAr Step Steric hindrance of PiperidineIncrease temperature to 100°C; switch solvent to DMSO.
Impurity at RRT 0.8 Incomplete reduction (Hydroxylamine)Extend hydrogenation time; ensure fresh Pd/C.
Product is Sticky/Oil Rotameric mixtures or solvent retentionTriturate with cold Diethyl Ether or Hexanes to induce crystallization.
Amide Hydrolysis Harsh acidic/basic workupThe ortho-piperidine protects the amide, but avoid boiling in strong acid/base. Use mild buffers (pH 4-9).

References

  • Compound Data: 4-Amino-2-(piperidin-1-yl)benzamide (CAS 1311316-53-6). Sigma-Aldrich Catalog. Link

  • Synthetic Methodology:Nucleophilic Aromatic Substitution of 2-Fluorobenzamides. Journal of Organic Chemistry. (General reference for SnAr on benzamides).
  • Pharmacological Context: Benzamide derivatives as selective serotonin 5-HT4 receptor agonists.[1] Bioorganic & Medicinal Chemistry, 2004.[1] (Describes the utility of the ortho-amino/piperidine scaffold). Link

  • Structural Analogs: Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives. Archives of Pharmacal Research, 2018.[2] Link

  • Commercial Source: CymitQuimica Product Page for CAS 1311316-53-6.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-(piperidin-1-yl)benzamide

Welcome to the technical support center for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. We will explore the prevalent synthetic strategies, delve into the mechanistic rationale behind procedural choices, and provide actionable solutions to challenges you may encounter in the lab.

Overview of Synthetic Strategies

The synthesis of 4-Amino-2-(piperidin-1-yl)benzamide can be approached via several routes. The most common and logical pathway involves a three-step sequence starting from 2-chloro-4-nitrobenzoic acid. An alternative, more modern approach utilizes a palladium-catalyzed cross-coupling reaction. This guide will focus primarily on the first route due to its cost-effectiveness and procedural simplicity, while also providing troubleshooting for the advanced Buchwald-Hartwig amination.

Synthesis_Overview cluster_0 Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route B: Buchwald-Hartwig Amination A_Start 2-Chloro-4-nitrobenzoic Acid A_Step1 Amidation A_Start->A_Step1 A_Int1 2-Chloro-4-nitrobenzamide A_Step1->A_Int1 A_Step2 SNAr with Piperidine A_Int1->A_Step2 A_Int2 4-Nitro-2-(piperidin-1-yl)benzamide A_Step2->A_Int2 A_Step3 Nitro Reduction A_Int2->A_Step3 A_Final 4-Amino-2-(piperidin-1-yl)benzamide A_Step3->A_Final B_Start 2-Halo-4-aminobenzamide B_Step1 Pd-Catalyzed Coupling B_Start->B_Step1 B_Final 4-Amino-2-(piperidin-1-yl)benzamide B_Step1->B_Final

Caption: Primary (A) and alternative (B) synthetic routes.

Troubleshooting Guide: The SNAr Pathway

This section addresses common issues encountered during the three-step synthesis involving nucleophilic aromatic substitution.

General Troubleshooting

Q: My overall yield is consistently low across all steps. What are the first things I should check?

A: Before optimizing individual steps, verify your foundational lab practices:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous where required. Moisture is detrimental to the amidation step and can affect base efficiency in the SNAr step.

  • Inert Atmosphere: While not strictly necessary for all steps, reactions involving strong bases or catalysts benefit from an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress. A reaction may appear complete visually but could be stalling. Confirm the disappearance of the starting material before proceeding with workup.

  • Glassware: Ensure all glassware is thoroughly dried to prevent introducing water into the reactions.

Step 1: Amidation of 2-Chloro-4-nitrobenzoic Acid

Q: My conversion of 2-chloro-4-nitrobenzoic acid to the amide is incomplete. Why?

A: Incomplete amidation is typically due to inefficient activation of the carboxylic acid.

  • Thionyl Chloride (SOCl₂) Method: If you are first converting the acid to an acyl chloride, ensure the SOCl₂ is fresh and used in excess (typically 2-5 equivalents). The reaction should be refluxed until HCl gas evolution ceases. Any remaining SOCl₂ must be removed under vacuum before adding the ammonia source, as it will react violently.

  • Peptide Coupling Agents: When using agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HBTU (Hexafluorophosphate azabenzotriazole tetramethyl uronium), moisture is a primary concern as it hydrolyzes the activated intermediate.[1] Ensure you are using an anhydrous polar aprotic solvent like DMF or DCM. A patent for a similar synthesis highlights the use of condensing agents like N,N'-diisopropyl carbodiimide (DIC) with an activator like 1-hydroxybenzotriazole (HOBt) for efficient conversion.[2]

Q: I'm seeing an unknown, high R_f_ byproduct on my TLC plate during amidation.

A: This is likely the symmetric anhydride, formed by the reaction of two activated acid molecules. This occurs when the nucleophile (ammonia or amine source) is added too slowly or if it is not nucleophilic enough. To mitigate this, ensure your ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia) is added promptly to the activated acid or acyl chloride at a controlled temperature (often 0 °C to prevent side reactions).

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

Q: The substitution of the chloride with piperidine is slow or stalls completely. How can I drive it to completion?

A: The rate of an SNAr reaction is highly dependent on several factors.

  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO, NMP) is crucial. These solvents solvate the cation of the base but not the anion, increasing its nucleophilicity. They also stabilize the negatively charged intermediate (Meisenheimer complex), lowering the activation energy.

  • Temperature: Heating is almost always required. A typical range is 80-120 °C. Monitor for decomposition at higher temperatures.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is needed to neutralize the HCl generated in situ. Ensure at least one equivalent is used.

  • Stoichiometry: Use a slight excess of piperidine (1.1-1.5 equivalents) to ensure the reaction goes to completion.

ParameterRecommendationRationale
Solvent DMSO, DMF, NMPPolar aprotic; stabilizes the Meisenheimer complex.
Temperature 80 - 120 °CProvides activation energy for C-Cl bond cleavage.
Base K₂CO₃, DIPEA, TEANeutralizes HCl byproduct without competing as a nucleophile.
Piperidine 1.1 - 1.5 equivalentsDrives equilibrium towards product formation.
Caption: Key parameters for optimizing the SNAr reaction.
Step 3: Reduction of the Nitro Group

Q: My nitro group reduction is giving a low yield of the desired amine. What are the common pitfalls?

A: The choice of reducing agent and the subsequent workup are critical for this step.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can be slow. Ensure the catalyst is active (not poisoned) and that you have efficient stirring to facilitate mass transfer of hydrogen gas. The reaction is often run in a protic solvent like ethanol or methanol.

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a robust and common method.[3] Use a stoichiometric excess (typically 4-5 equivalents) in a solvent like ethanol or ethyl acetate, often with heating. The primary challenge is the workup. After the reaction, the mixture is typically poured into ice and basified (e.g., with saturated NaHCO₃ or NaOH solution) to precipitate tin salts as tin hydroxide, which can then be filtered off. Incomplete basification can lead to the product remaining complexed with tin, resulting in low isolated yield.

  • Iron/Acetic Acid (Fe/CH₃COOH): This is an inexpensive and effective method. The workup involves filtering off the iron salts and then neutralizing the acetic acid.

Reducing AgentProsConsWorkup Complexity
H₂ / Pd-C Clean reaction, high yield.Requires specialized pressure equipment; catalyst can be pyrophoric.Low (Filtration)
SnCl₂·2H₂O Reliable, fast, common.Generates stoichiometric tin waste; workup can be tricky.High (Basification & Filtration)
Fe / CH₃COOH Inexpensive, effective.Requires acidic conditions; generates iron waste.Medium (Filtration & Neutralization)
Caption: Comparison of common nitro group reduction methods.

Alternative Strategy: The Buchwald-Hartwig Amination

For substrates where SNAr is ineffective, or for researchers seeking a more modern approach, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[4][5] It involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine.[6]

Buchwald_Hartwig Catalyst Pd(0) Catalyst + Ligand Product Target Product Catalyst->Product Reductive Elimination Substrate 2-Halo-4-aminobenzamide Substrate->Catalyst Oxidative Addition Amine Piperidine Amine->Catalyst Coordination Base Base (e.g., NaOtBu, K3PO4) Base->Catalyst Deprotonation

Caption: Key components of the Buchwald-Hartwig reaction.

Troubleshooting the Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig coupling is not working. What are the most critical parameters to check?

A: This reaction is highly sensitive to the specific combination of catalyst, ligand, base, and solvent.

  • Oxygen Exclusion: The active Pd(0) catalyst is extremely oxygen-sensitive. The reaction must be set up under a strictly inert atmosphere (argon is preferable to nitrogen), and solvents should be degassed prior to use.

  • Ligand Choice: This is arguably the most critical variable. For coupling a secondary amine like piperidine, bulky, electron-rich phosphine ligands are required to facilitate the crucial reductive elimination step.[7] Ligands like XPhos, SPhos, or BrettPhos are excellent starting points.

  • Base Selection: The base must be strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) but not so harsh that it degrades the substrate or ligand. Sodium tert-butoxide (NaOtBu) is a common strong base, while weaker bases like potassium phosphate (K₃PO₄) can be effective with more advanced catalyst systems.

  • Catalyst Precursor: While you can generate the Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, using a pre-formed Pd(0) complex or a pre-catalyst can often give more reproducible results.

Q: How do I choose the right ligand?

A: Ligand selection is often empirical, but some general guidelines apply. For sterically hindered couplings or less reactive aryl chlorides, more advanced and bulky biarylphosphine ligands are generally needed. It is often best to screen a small panel of ligands to find the optimal one for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: How can I best purify the final 4-Amino-2-(piperidin-1-yl)benzamide? A1: Purification is typically achieved by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is usually effective. The presence of the two basic amine groups means that adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column and improve peak shape. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for final polishing if a crystalline solid is obtained.

Q2: What are the primary safety concerns during this synthesis? A2:

  • Piperidine: Is a corrosive and flammable liquid with a strong, unpleasant odor. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).

  • Thionyl Chloride (SOCl₂): Is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. Handle only in a fume hood.

  • Palladium Catalysts: Can be pyrophoric, especially Pd/C after hydrogenation when exposed to air while still wet with solvent. Filter under a blanket of nitrogen if possible.

  • Hydrazine Hydrate: If used for nitro reduction, it is highly toxic and a suspected carcinogen. Use with extreme caution.

Q3: What analytical methods are recommended for product characterization? A3:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups like N-H stretches from the amines and the C=O stretch from the amide.

  • Melting Point: To assess the purity of the final solid product.

Detailed Experimental Protocol (SNAr Route)

This protocol is a representative procedure and may require optimization for your specific lab conditions and scale.

Step 1: Synthesis of 2-Chloro-4-nitrobenzamide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (3.0 eq) and a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous THF and cool the flask to 0 °C in an ice bath.

  • Slowly add a concentrated solution of aqueous ammonium hydroxide (~5.0 eq) while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Pour the reaction mixture into water and collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry to afford 2-chloro-4-nitrobenzamide.

Step 2: Synthesis of 4-Nitro-2-(piperidin-1-yl)benzamide

  • In a round-bottom flask, combine 2-chloro-4-nitrobenzamide (1.0 eq), piperidine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a large volume of cold water.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of 4-Amino-2-(piperidin-1-yl)benzamide

  • To a round-bottom flask, add 4-nitro-2-(piperidin-1-yl)benzamide (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Add ethanol as the solvent and heat the mixture to reflux (~78 °C) for 2-3 hours.

  • Cool the reaction to room temperature and carefully pour it over crushed ice.

  • Slowly add a saturated solution of sodium bicarbonate until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography as described in the FAQs.

References

  • Benchchem. (n.d.). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 14, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 14, 2026, from [Link]

  • ProQuest. (n.d.). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide.

Sources

Optimization

Removing impurities from 4-Amino-2-(piperidin-1-yl)benzamide

Technical Support Center: Purification of 4-Amino-2-(piperidin-1-yl)benzamide Technical Overview & Impurity Profiling 4-Amino-2-(piperidin-1-yl)benzamide is a critical scaffold often utilized in the synthesis of PARP inh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Amino-2-(piperidin-1-yl)benzamide

Technical Overview & Impurity Profiling

4-Amino-2-(piperidin-1-yl)benzamide is a critical scaffold often utilized in the synthesis of PARP inhibitors and sGC activators. Its synthesis typically involves a nucleophilic aromatic substitution (


) of a 2-fluoro-4-nitrobenzamide precursor with piperidine, followed by the catalytic reduction of the nitro group.

The purification of this molecule presents a specific "solubility paradox" due to the basicity differences between the impurities and the target.

Target Molecule Profile
  • Structure: Benzamide core with an electron-donating amine (

    
    -position) and a bulky piperidinyl group (
    
    
    
    -position).
  • pKa Characteristics (Critical for Separation):

    • Target Molecule (N-aryl piperidine N): pKa ~5.2 (Conjugated with aromatic ring).

    • Target Molecule (Aniline -NH2): pKa ~4.8.

    • Impurity (Free Piperidine): pKa ~11.2 (Aliphatic amine).

Common Impurity Matrix
Impurity TypeSourcePhysical CharacteristicRemoval Strategy
Piperidine Excess reagent from

step
Fishy odor, oilpH-Controlled Extraction (See Protocol A)
4-Nitro-2-(piperidin-1-yl)benzamide Incomplete reductionYellow solidRecrystallization (Ethanol/Water)
Azo/Azoxy Dimers Oxidation during reductionPink/Orange colorAdsorbent Treatment (Charcoal/Silica)
Metal Residues (Pd, Fe) Reduction catalystsGrey/Black particulateScavenger Resins / Celite Filtration

Troubleshooting Guides & Protocols

Protocol A: The "Sticky Oil" Issue (Removing Excess Piperidine)

User Complaint: "After the reaction, I cannot remove piperidine. Acid washes cause my product to disappear into the aqueous layer, but water washes leave an oily residue."

The Mechanism: Standard acid washes (pH < 2) protonate both the free piperidine (pKa 11) and your target molecule (pKa ~5), rendering both water-soluble. You must exploit the


 of ~6 units.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as piperidine salts are occasionally soluble in chlorinated solvents.

  • The "Buffer" Wash (Critical Step):

    • Prepare a 10% Citric Acid solution or a Phosphate Buffer adjusted to pH 5.5 – 6.0 .

    • Wash the organic layer with this buffer (3x).[1]

    • Why? At pH 6, free piperidine (pKa 11) is >99.9% protonated (ionized/water-soluble). The target molecule (pKa ~5) remains largely unprotonated (>90% neutral) and stays in the organic layer.

  • Brine Wash: Wash with saturated brine to remove residual water/emulsions.

  • Drying: Dry over

    
     and concentrate.
    
  • High Vacuum: Dry the resulting solid at 40°C under high vacuum (<5 mbar) for 4 hours to remove trace piperidine trapped in the crystal lattice.

Protocol B: Removing "Pink" Impurities (Oxidation Byproducts)

User Complaint: "My product is off-white or pinkish. NMR shows small aromatic peaks not belonging to the product."

The Mechanism: During the reduction of the nitro group (using Pd/C or Fe/AcOH), intermediate hydroxylamines can condense to form azo or azoxy dimers. These are highly colored (chromophores) and difficult to remove via crystallization alone.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude amine in Methanol (MeOH) (10 mL/g).

  • Adsorption: Add Activated Charcoal (10 wt%) .

    • Option: If metal residues are also suspected, add QuadraSil® MP (metal scavenger) at this stage.

  • Reflux: Heat to reflux for 30 minutes.

  • Hot Filtration: Filter the hot mixture through a Celite 545 pad.

    • Tip: Pre-wash the Celite with hot MeOH to prevent product precipitation inside the filter.

  • Crystallization: Concentrate the filtrate to 20% volume. Add Water dropwise until turbidity persists. Cool to 4°C overnight.

Decision Logic Visualization

The following diagram illustrates the purification decision tree based on the physical state and impurity profile of the crude material.

PurificationWorkflow Start Crude 4-Amino-2-(piperidin-1-yl)benzamide CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity Piperidine Excess Piperidine Detected? CheckImpurity->Piperidine Nitro Unreacted Nitro Precursor? Piperidine->Nitro No BufferWash Protocol A: pH 6.0 Citric Acid Wash (Separates pKa 11 from pKa 5) Piperidine->BufferWash Yes Color Pink/Orange Coloration? Nitro->Color No Recryst Recrystallization (EtOH or EtOH/H2O) Nitro->Recryst Yes Charcoal Protocol B: Activated Charcoal Reflux (Removes Azo Dimers) Color->Charcoal Yes Final Pure White Solid (>98% HPLC) Color->Final No BufferWash->Nitro Recryst->Color Charcoal->Final

Caption: Purification logic flow exploiting pKa differences for piperidine removal and adsorption for color removal.

Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" during recrystallization from Ethanol/Water? A: Oiling out occurs when the temperature is above the "cloud point" but the product is not crystallizing.

  • Fix: Re-heat the mixture until clear. Add a seed crystal (if available) or scratch the glass surface.[2] Cool the solution very slowly (wrap the flask in foil/cotton). If oiling persists, switch to Isopropanol (IPA)/Heptane . The lower polarity of Heptane often forces better crystal lattice formation than water for these lipophilic amines [2].

Q2: I used Pd/C for reduction, and the product is grey. Is it safe to use? A: No. Grey color indicates colloidal palladium contamination, which can catalyze side reactions in subsequent steps or fail elemental analysis limits (<10 ppm).

  • Fix: Dissolve the product in THF or MeOH and treat with Trimercaptotriazine (TMT) or a thiol-based scavenger resin for 1 hour, then filter through a 0.45

    
    m PTFE membrane [1].
    

Q3: Can I use HCl to remove the piperidine? A: Only if you are willing to lose yield. Because the 4-amino group and the N-aryl piperidine nitrogen have pKa values near 4-5, strong acid (pH < 2) will protonate the target, keeping it in the water layer with the piperidine. Using a pH 6 buffer is the only way to selectively protonate the piperidine (pKa 11) while keeping the target neutral [3].

References

  • Ralhan, K., et al. "Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis."[3] RSC Advances, 2015. (Discusses amine removal strategies and solubility profiles).

  • BenchChem Technical Support. "Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide." BenchChem Troubleshooting Guides, 2025.[2][4] (Provides protocols for benzamide recrystallization and anti-solvent selection).

  • Setamdideh, D., et al. "Convenient Reduction of Nitro Compounds to their Corresponding Amines."[5] Oriental Journal of Chemistry, 2011. (Details reduction workups and impurity profiles for nitro-benzamides).

  • Li, S., et al. "Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives." Archives of Pharmacal Research, 2018.[6] (Contextualizes the synthesis and purification of piperidinyl-benzamide scaffolds).

Sources

Troubleshooting

Optimizing reaction conditions for piperidinyl benzamide formation

Technical Support Center: Piperidinyl Benzamide Synthesis Topic: Optimization of Amide Coupling for Piperidine-Benzoic Acid Systems Ticket ID: #PBZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidinyl Benzamide Synthesis Topic: Optimization of Amide Coupling for Piperidine-Benzoic Acid Systems Ticket ID: #PBZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Strategic Overview: Beyond the "Standard" Protocol

You are likely here because the standard "add HATU and stir" approach yielded a complex mixture, a racemized product, or an oil that refuses to crystallize. Piperidinyl benzamides are privileged pharmacophores (common in GPCR ligands and enzyme inhibitors), but their synthesis is often complicated by two factors:

  • Steric Bulk: If your piperidine is substituted at the C2/C6 positions, or if the benzoic acid has ortho-substituents, the nucleophilic attack is kinetically retarded.

  • Work-up Failure: Piperidines are lipophilic. Standard aqueous washes often fail to separate the product from urea byproducts (if using DCC/EDC) or coupling agent residues.

This guide moves beyond basic synthesis into process-robust methodologies .

Decision Matrix: Selecting the Right Conditions

Do not default to HATU. Use this logic flow to select the optimal coupling system for your specific substrate.

OptimizationLogic Start START: Analyze Substrates StericCheck Is the Acid or Amine Sterically Hindered? (e.g., ortho-subs, 2-piperidine) Start->StericCheck RacemizationCheck Is there a Chiral Center Alpha to Carbonyl? StericCheck->RacemizationCheck No MethodA METHOD A: T3P / Pyridine (Best for Sterics & Purity) StericCheck->MethodA Moderate Hindrance MethodB METHOD B: Acid Chloride (Best for Cost & Extreme Sterics) StericCheck->MethodB Extreme Hindrance ScaleCheck Scale of Reaction? RacemizationCheck->ScaleCheck No RacemizationCheck->MethodA Yes (Low Epimerization) ScaleCheck->MethodA >1g (Process Friendly) MethodC METHOD C: HATU / DIPEA (Best for Small Scale / HTS) ScaleCheck->MethodC <100 mg (Discovery)

Figure 1: Decision matrix for selecting coupling conditions. T3P is prioritized for its superior impurity profile and low epimerization risk.[1]

Optimized Protocols

Method A: The "Green" Process Route (T3P in EtOAc)

Recommended for: Scale-up (>1g), chiral substrates, and easy work-up.

The Science: Propylphosphonic anhydride (T3P) acts as a coupling agent that produces only water-soluble byproducts. Unlike HATU/EDC, it does not require chromatographic removal of urea or guanidinium salts. It is practically non-epimerizing when used with pyridine [1].

Protocol:

  • Dissolution: Charge Benzoic Acid (1.0 equiv) and Piperidine derivative (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes).

    • Note: Avoid DMF if possible to simplify workup.

  • Base Addition: Add Pyridine (2.5 – 3.0 equiv).

    • Why? Pyridine acts as both a base and an acylation catalyst.

  • Activation: Cool to 0 °C. Add T3P (50% w/w in EtOAc, 1.2 – 1.5 equiv) dropwise.

    • Critical: T3P is less reactive than HATU; the reaction may require warming to RT or 50 °C after addition for hindered substrates.

  • Work-up:

    • Wash organic layer with water (2x).[2]

    • Wash with 0.5M HCl (to remove excess pyridine and piperidine).

    • Wash with 10% NaHCO₃ (to remove unreacted benzoic acid).

    • Dry and concentrate.[3] Result: Usually >95% pure solid.

Method B: The "Brute Force" Route (Acid Chloride)

Recommended for: Extremely hindered ortho-substituted benzoic acids where coupling agents fail.

The Science: Converting the acid to an acid chloride generates a highly electrophilic species that can overcome the steric repulsion of a 2-substituted piperidine.

Protocol:

  • Activation: Dissolve Benzoic Acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF . Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Addition: Add the Piperidine (1.0 equiv) and Triethylamine (TEA) (1.5 equiv) at 0 °C.

    • Troubleshooting: If the reaction is sluggish, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Troubleshooting & FAQs

Issue 1: "My product is an oil and won't crystallize."

Diagnosis: This is common with piperidinyl benzamides due to rotational freedom and lipophilic impurities. Fix:

  • The "Solvent Swap": Evaporate the reaction solvent (DCM/EtOAc) completely. Redissolve the oil in a minimum amount of hot MTBE or Heptane/IPA (9:1) . Let it cool slowly.

  • HCl Salt Formation: Piperidinyl amides are weak bases only if a tertiary amine is present elsewhere. If the amide nitrogen is the only basic site, it won't form a salt. However, if your piperidine has a pendant basic group, bubble HCl gas into an ether solution of your product to crash out the hydrochloride salt immediately.

Issue 2: "I see a new impurity spot just above my product on TLC."

Diagnosis: This is likely the Epimer (if chiral) or the N-Acylurea rearrangement product (if using EDC/DCC). Fix:

  • Prevention: Switch to Method A (T3P) . T3P reacts faster with the amine than the rearrangement rate of the active intermediate.

  • Salvage: If using EDC, the N-acylurea is chemically stable and difficult to remove. You must use column chromatography (gradient: 0-5% MeOH in DCM).

Issue 3: "Low yield with ortho-substituted benzoic acids."

Diagnosis: Steric hindrance is preventing the amine from attacking the active ester. Fix:

  • Temperature: Heat the reaction. HATU decomposes at high temps (>40°C). Switch to T3P in Butyl Acetate and heat to 80°C. T3P is thermally stable [2].

  • Catalysis: Add HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that speeds up the transfer of the acyl group to the amine by ~10x.

Issue 4: "The reaction turns black/dark brown."

Diagnosis: Electron-rich piperidines or anilines can oxidize. Alternatively, using too much strong base (like NaOH in Schotten-Baumann) can degrade sensitive functionalities. Fix:

  • Degas your solvents with Nitrogen/Argon.

  • Switch base to DIPEA or Collidine (milder, non-nucleophilic bases).

Comparative Data: Coupling Agent Performance

FeatureHATU / DIPEAEDC / HOBtT3P / PyridineAcid Chloride
Reactivity Very HighModerateModerate-HighExtreme
Steric Tolerance GoodPoorExcellentBest
Racemization Risk High (if base excess)ModerateVery Low High
Purification Chromatography RequiredAqueous Wash (Partial)Aqueous Wash (Complete) Aqueous Wash
Atom Economy Poor (High MW byproduct)ModerateGoodBest

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7.

Sources

Optimization

Troubleshooting low purity in 4-Amino-2-(piperidin-1-yl)benzamide production

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this and structurally related compounds. Our focus is on diagnosing and resolving problems related to low purity, ensuring you can achieve your desired product quality with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 4-Amino-2-(piperidin-1-yl)benzamide?

A1: While several synthetic strategies can be envisioned, a highly efficient and common approach for forming the C-N bond between an aryl group and a secondary amine like piperidine is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction is well-suited for this transformation. The likely starting materials would be a 2-halo-4-aminobenzamide (e.g., 2-bromo-4-aminobenzamide) and piperidine.

Q2: I am observing a low yield of my final product. What are the potential causes?

A2: Low yields can be attributed to several factors, primarily revolving around incomplete reaction or degradation of starting materials or product. Key areas to investigate include:

  • Inefficient Catalysis: In a Buchwald-Hartwig approach, the palladium catalyst's activity is paramount. Issues can arise from catalyst decomposition or the use of an inappropriate ligand.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical. An unsuitable base may not be strong enough to facilitate the catalytic cycle effectively.

  • Starting Material Quality: Ensure your 2-halo-4-aminobenzamide and piperidine are of high purity and anhydrous, as water can interfere with the reaction.

Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?

A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of impurities. For this specific synthesis, likely culprits include:

  • Unreacted Starting Materials: 2-halo-4-aminobenzamide and piperidine.

  • Hydrodehalogenation Product: Formation of 4-aminobenzamide where the halogen has been replaced by a hydrogen.

  • Side-products from the Buchwald-Hartwig Reaction: This can include products of ligand decomposition or other side reactions catalyzed by palladium.

  • Products of Piperidine Oxidation: Depending on the reaction conditions, piperidine can be susceptible to oxidation.

Q4: How can I best purify the crude 4-Amino-2-(piperidin-1-yl)benzamide?

A4: The two primary methods for purification will be recrystallization and column chromatography .

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is the next step. Given the basic nature of the piperidine and amino groups, using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can prevent streaking and improve separation.[4][5]

Troubleshooting Guide: Low Purity in 4-Amino-2-(piperidin-1-yl)benzamide Synthesis

This section provides a structured approach to diagnosing and resolving common purity issues.

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to the starting 2-halo-4-aminobenzamide and/or piperidine.

  • NMR of the crude product shows signals for the starting materials.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Reaction Time or Temperature The reaction may not have reached completion.Monitor the reaction by TLC until the starting material spot is no longer visible. If the reaction stalls, consider increasing the temperature in small increments (e.g., 10 °C).
Poor Stoichiometry An incorrect ratio of reactants can lead to one being left over.Ensure accurate weighing and transfer of all reagents. Using a slight excess (1.1-1.2 equivalents) of piperidine can help drive the reaction to completion.
Catalyst Inactivity The palladium catalyst may have decomposed or is not active enough.Use a fresh, high-quality palladium source and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Consider using a pre-catalyst for more reliable results.
Inappropriate Base The base may not be strong enough to deprotonate the amine and facilitate the catalytic cycle.For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[6]
Issue 2: Formation of Hydrodehalogenation Byproduct (4-Aminobenzamide)

Symptoms:

  • A significant spot on TLC with a different Rf value than the starting material and product.

  • Mass spectrometry of the crude product shows a peak corresponding to the mass of 4-aminobenzamide.

  • ¹H NMR may show a singlet for the aromatic proton where the piperidine group should be.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Presence of Water or Protic Impurities Water can act as a proton source, leading to the hydrodehalogenation of the aryl halide.Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry piperidine over a suitable drying agent.
Suboptimal Ligand Choice Some ligands are more prone to promoting this side reaction.Experiment with different phosphine ligands. Electron-rich, bulky ligands often suppress this side reaction.[1]
High Reaction Temperature Elevated temperatures can sometimes favor this side reaction.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Issue 3: General Low Purity and Multiple Unidentified Byproducts

Symptoms:

  • Multiple spots on TLC that are difficult to identify.

  • A complex ¹H NMR spectrum of the crude product with many overlapping signals.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Air (Oxygen) in the Reaction Oxygen can lead to the oxidation of the phosphine ligand and decomposition of the catalyst, resulting in various side reactions.Degas the reaction mixture thoroughly before heating. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Decomposition of Starting Materials or Product The reaction conditions (temperature, base) may be too harsh, causing decomposition.Consider using a milder base or a lower reaction temperature. Protect sensitive functional groups if necessary.
Impure Starting Materials Impurities in the starting materials can be carried through the reaction or interfere with it.Verify the purity of your starting materials by NMR or another suitable analytical technique before starting the reaction. Purify them if necessary.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 4-Amino-2-(piperidin-1-yl)benzamide.

dot

Buchwald_Hartwig_Workflow reagents Reagents: - 2-Bromo-4-aminobenzamide - Piperidine - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Toluene setup Reaction Setup: - Dry flask under inert gas - Add solids, then solvent - Degas the mixture reagents->setup 1. Combine reaction Reaction: - Heat to 80-110 °C - Monitor by TLC setup->reaction 2. Heat workup Workup: - Cool to RT - Filter through Celite - Extract with organic solvent - Wash with brine reaction->workup 3. Quench & Extract purification Purification: - Dry organic layer - Concentrate in vacuo - Recrystallize or perform  column chromatography workup->purification 4. Isolate Crude product Final Product: 4-Amino-2-(piperidin-1-yl)benzamide purification->product 5. Purify

Caption: Workflow for Buchwald-Hartwig Amination.

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-aminobenzamide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5-2.0 eq). The flask is then sealed and placed under an inert atmosphere (nitrogen or argon).

  • Addition of Reagents: Anhydrous toluene is added, followed by piperidine (1.1-1.5 eq).

  • Degassing: The reaction mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to 80-110 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product.

dot

HPLC_Analysis_Workflow sample_prep Sample Preparation: - Dissolve ~1 mg/mL in mobile phase - Filter through 0.45 µm syringe filter hplc_system HPLC System: - C18 Reverse-Phase Column - Mobile Phase (e.g., Acetonitrile/Water  with 0.1% TFA) - UV Detector (e.g., 254 nm) sample_prep->hplc_system 1. Prepare injection Injection & Run: - Inject 5-10 µL - Run gradient elution hplc_system->injection 2. Analyze data_analysis Data Analysis: - Integrate peaks - Calculate % purity based on peak area injection->data_analysis 3. Process report Purity Report data_analysis->report 4. Report

Caption: Workflow for HPLC Purity Analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

References

  • BenchChem. (2025). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization.
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  • Singh, K., & Kumar, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100184.
  • Iwai, K., & Ando, T. (1985). Method for crystallization of amino acids. U.S.
  • Al-Warhi, T. I., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(3), 100679.

Sources

Troubleshooting

Stability challenges of 4-Amino-2-(piperidin-1-yl)benzamide in solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-(piperidin-1-yl)benzamide. This document provides in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-(piperidin-1-yl)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. By understanding its potential degradation pathways, you can ensure the integrity and reproducibility of your experimental results.

Introduction to the Stability of 4-Amino-2-(piperidin-1-yl)benzamide

4-Amino-2-(piperidin-1-yl)benzamide is a molecule of interest in pharmaceutical research. Its structure, featuring a primary aromatic amine, a substituted benzamide, and a piperidine ring, presents a unique set of stability challenges. Understanding the chemical liabilities of these functional groups is critical for developing robust formulations and analytical methods. Forced degradation studies on structurally similar compounds, such as mosapride and cinitapride, reveal that the molecule is susceptible to hydrolysis, oxidation, and photolytic degradation.[1][2][3][4][5][6] This guide will address these potential issues in a practical, question-and-answer format to assist you in your research.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you may encounter during your experiments with 4-Amino-2-(piperidin-1-yl)benzamide.

Issue 1: Loss of Potency or Inconsistent Results in Aqueous Buffers

Question: I am observing a time-dependent decrease in the concentration of 4-Amino-2-(piperidin-1-yl)benzamide in my aqueous buffer, leading to inconsistent assay results. What could be the cause?

Answer:

This is a common issue and is likely due to the hydrolytic degradation of the benzamide functional group. The amide bond is susceptible to cleavage under both acidic and alkaline conditions, which would result in the formation of 4-amino-2-(piperidin-1-yl)benzoic acid and ammonia. Studies on similar benzamide-containing compounds confirm that they readily degrade in both acidic and alkaline environments.[1][3][5][6]

Causality and Recommended Actions:

  • pH-Dependent Hydrolysis: The rate of hydrolysis is highly dependent on the pH of your solution. Extreme pH values (either low or high) will accelerate the degradation.

    • Recommendation: Prepare fresh solutions of 4-Amino-2-(piperidin-1-yl)benzamide immediately before use. If your experimental protocol requires incubation, perform a preliminary stability study to determine the acceptable time frame at your working pH and temperature. For longer-term experiments, consider using a buffer system with a pH closer to neutral, where the rate of hydrolysis is typically minimized. A mildly acidic environment (around pH 4.0) has been suggested as potentially favorable for the stability of similar compounds.[7]

  • Temperature Effects: Elevated temperatures will significantly increase the rate of hydrolysis.

    • Recommendation: If your experiment allows, conduct it at a lower temperature. Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO to minimize degradation.[7][8] Note that aqueous solutions are not recommended for long-term storage.[9]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Sample Preparation or Storage

Question: My HPLC chromatogram shows the main peak for 4-Amino-2-(piperidin-1-yl)benzamide, but I'm also seeing several new, unidentified peaks that were not present in the freshly prepared standard. What are these, and how can I prevent them?

Answer:

The appearance of new peaks is a strong indicator of degradation. Based on the structure of 4-Amino-2-(piperidin-1-yl)benzamide, these are likely due to oxidative degradation or photolytic degradation.

Causality and Recommended Actions:

  • Oxidative Degradation: The primary aromatic amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.[2][4][10] This can lead to the formation of colored degradation products, such as nitroso or nitro derivatives. For the related compound cinitapride, oxidation has been identified as a major degradation pathway.[2][4]

    • Recommendation:

      • Use High-Purity Solvents: Ensure your solvents are of high purity and are de-gassed to remove dissolved oxygen.

      • Inert Atmosphere: When preparing and storing solutions, consider purging the vials with an inert gas like nitrogen or argon.

      • Avoid Contaminants: Be mindful of potential sources of metal ion contamination from glassware or spatulas.

  • Photolytic Degradation: Aromatic amines and substituted benzamides can be sensitive to light, particularly UV radiation. Exposure to light can provide the energy needed to initiate degradation reactions.

    • Recommendation:

      • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

      • Minimize Exposure: During your experiments, minimize the exposure of your samples to direct light.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for 4-Amino-2-(piperidin-1-yl)benzamide based on its functional groups and data from analogous compounds.

G cluster_main 4-Amino-2-(piperidin-1-yl)benzamide cluster_degradation Potential Degradation Pathways A 4-Amino-2-(piperidin-1-yl)benzamide B Hydrolysis (Acidic/Alkaline) 4-Amino-2-(piperidin-1-yl)benzoic Acid A->B H₂O, H⁺ or OH⁻ C Oxidation (Oxidizing Agents/Air) Nitroso/Nitro Derivatives A->C [O] D Photodegradation (UV/Visible Light) Various Photoproducts A->D

Caption: Potential degradation pathways of 4-Amino-2-(piperidin-1-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 4-Amino-2-(piperidin-1-yl)benzamide?

A1: Due to its limited aqueous solubility, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[7][9] This stock solution can then be diluted into your aqueous experimental buffer. For example, a stock solution in DMSO can be prepared at a concentration of up to 90 mg/mL for a similar compound, mosapride citrate.[7]

Q2: How should I store the stock solution?

A2: For long-term stability, store the stock solution in an organic solvent like DMSO at -20°C or -80°C in a tightly sealed, light-protected container.[7] Under these conditions, similar compounds have shown stability for up to 6 months at -80°C.[7] Avoid repeated freeze-thaw cycles.

Q3: How long is 4-Amino-2-(piperidin-1-yl)benzamide stable in an aqueous buffer at room temperature?

A3: Aqueous solutions are not recommended for long-term storage. It is best to prepare fresh dilutions from your stock solution for each experiment. For immediate use, a freshly prepared aqueous solution is generally considered stable for up to 24 hours at room temperature, but this should be verified for your specific buffer and experimental conditions.[7]

Q4: What are the typical conditions for a forced degradation study of this compound?

A4: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] Typical stress conditions would include:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Dry heat at a temperature above accelerated stability testing conditions (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH guidelines.

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately separated by a stability-indicating analytical method.[11]

Q5: What type of analytical method is suitable for stability testing?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for separating the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate, which is LC-MS compatible) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[1][3] The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust.

Summary of Stability Data for Structurally Similar Compounds

The following table summarizes the degradation behavior of mosapride and cinitapride, which can be used to infer the potential stability of 4-Amino-2-(piperidin-1-yl)benzamide.

Stress ConditionMosapride DegradationCinitapride DegradationLikely Impact on 4-Amino-2-(piperidin-1-yl)benzamide
Acidic Hydrolysis Significant Degradation[1][5][6]Extensive Degradation[3]High susceptibility to degradation.
Alkaline Hydrolysis Moderate Degradation[1]Moderate Degradation[3][10]Susceptible to degradation.
Oxidative Degradation Moderate Degradation[1][6]Major Degradation Pathway (20%)[2][4][10]High susceptibility to degradation.
Thermal Degradation Stable to Moderate Degradation[1][6]Stable to Mild Degradation[3][10]Likely to be relatively stable.
Photolytic Degradation Moderate Degradation[1]Mild Degradation[2][3][4]Susceptible to degradation upon light exposure.

Experimental Protocol: Forced Degradation Study Workflow

The following workflow outlines the general steps for conducting a forced degradation study.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of 4-Amino-2-(piperidin-1-yl)benzamide B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reaction (if applicable) B->C D Dilute to Appropriate Concentration C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify and Quantify Degradation Products E->F

Caption: General workflow for a forced degradation study.

References

  • Development and validation of stability indicating assay method for cinitapride in bulk & tablets. PubMed. Available from: [Link]

  • Development and Validation of a specific stability indicating RP- HPLC method for quantitation of Cinitapride hydrogen tartrate. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Stability and in vitro release kinetic studies of cinitapride (1mg) mouth dissolving tablets. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Development and validation of stability indicating assay method for cinitapride in bulk & tablets. ResearchGate. Available from: [Link]

  • Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. PubMed. Available from: [Link]

  • Stability Indicating RP-UPLC Method for Simultaneous Estimation of Rabeprazole Sodium and Mosapride Citrate in Tablet Dosage form. ProQuest. Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD TO DETERMINE CINITAPRIDE HYDROGEN TARTARATE IN BULK AND PHARMACEUTICAL FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Stability Indicating RP-UPLC Method for Simultaneous Estimation of Rabeprazole Sodium and Mosapride Citrate in Tablet Dosage for. ProQuest. Available from: [Link]

  • Stability-Indicating Chromatographic Methods for Simultaneous Determination of Mosapride and Pantoprazole in Pharmaceutical Dosage Form and Plasma Samples. ResearchGate. Available from: [Link]

  • Formulation and Evaluation of Cinitapride Controlled Release Tablets. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Force Degradation Scan of Cinitapride (1mg) Product. ResearchGate. Available from: [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. Available from: [Link]

  • RP-HPLC Method for the Determination of Cinitapride in the Presence of its Degradation Products in Bulk Drug. ResearchGate. Available from: [Link]

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. Available from: [Link]

  • Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. PMC. Available from: [Link]

  • Diortho-substituted benzoic acids. Part III. Hydrolysis of substituted benzamides. Journal of the Chemical Society, Transactions. Available from: [Link]

  • Pharmaceutical composition containing mosapride citrate and preparation method thereof. Google Patents.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline.org. Available from: [Link]

  • Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. Available from: [Link]

  • Renzapride. Wikipedia. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available from: [Link]

  • Mosapride: In Gastrointestinal Disorders. ResearchGate. Available from: [Link]

  • Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed). Available from: [Link]

  • Forced Degradation – A Review. Biomed J Sci & Tech Res. Available from: [Link]

  • Long-Term Safety of Renzapride in Women With Constipation-Predominant Irritable Bowel Syndrome (IBS-C). ClinicalTrials.gov. Available from: [Link]

  • Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials. Archives of Medical Science. Available from: [Link]

  • Option exercised for global rights to renzapride for use in rare disease indication. Ambrose Healthcare. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

Optimization

Overcoming hygroscopic properties of benzamide derivatives

Ticket System Status: [ONLINE] Current Topic: Overcoming Hygroscopic Properties & Deliquescence in Benzamide Scaffolds Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Introduction: The B...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Overcoming Hygroscopic Properties & Deliquescence in Benzamide Scaffolds Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Introduction: The Benzamide Moisture Paradox

Welcome to the technical support hub. You are likely here because your benzamide-based API is exhibiting significant weight gain during Dynamic Vapor Sorption (DVS) analysis, or worse, deliquescing into a gum during stability testing at 40°C/75% RH.

The Root Cause: The benzamide pharmacophore (


) is a "double-edged sword." The amide moiety is an excellent hydrogen bond donor/acceptor, critical for receptor binding (e.g., D2 dopamine receptors). However, this same polarity creates a high-energy crystal lattice surface that aggressively recruits atmospheric water to lower its surface energy.

This guide is structured as a Tiered Troubleshooting System , moving from immediate formulation fixes to fundamental structural re-engineering.

Module 1: Solid-State Engineering (Root Cause Analysis)

Ticket Type: Crystal Form Collapse / Deliquescence User Issue: "My HCl salt turns to liquid at 60% RH."

Technical Insight: The Counter-Ion Effect

Many researchers default to Hydrochloride (HCl) salts due to historical precedence. However, for benzamides, HCl salts often result in high lattice energy structures that are prone to hydrate formation. When the critical relative humidity (CRH) is exceeded, the salt disproportionates or absorbs water to form a saturated solution (deliquescence).

The Fix: Counter-Ion & Co-Crystal Screening You must disrupt the hygroscopic propensity by altering the crystal packing.

Protocol: Rational Salt/Co-Crystal Screening
  • pKa Matching: Ensure

    
     for salts.[1] If 
    
    
    
    , target a co-crystal instead.
  • Anion Selection: Switch from small, high-charge density counter-ions (Cl⁻) to large, lipophilic anions (e.g., Mesylate, Tosylate, Napsylate). These "greasy" anions pack around the polar benzamide core, shielding it from moisture.

  • Co-Former Selection: Use carboxylic acids (Benzoic acid, Glutaric acid) that form heterosynthon bonds with the amide group, effectively "capping" the hydrogen bonding sites that would otherwise attract water.

Workflow Visualization

The following decision tree outlines the logic for selecting a stable solid form.

SaltScreening Start Start: Hygroscopic Benzamide API pKaCheck Check u0394pKa (Base - Acid) Start->pKaCheck SaltRoute Salt Route (u0394pKa > 3) pKaCheck->SaltRoute High u0394pKa CoCrystalRoute Co-Crystal Route (u0394pKa < 2) pKaCheck->CoCrystalRoute Low u0394pKa SelectAnion Select Lipophilic Counter-ions (Mesylate, Tosylate, Fumarate) SaltRoute->SelectAnion SelectCoformer Select Co-formers (Benzoic Acid, Resorcinol) CoCrystalRoute->SelectCoformer Screening Solvent Evaporation / Slurry SelectAnion->Screening Analysis DVS Analysis (Target < 2% wt gain) Screening->Analysis Grinding Liquid Assisted Grinding (LAG) SelectCoformer->Grinding Grinding->Analysis

Figure 1: Decision matrix for solid-state modification. Blue nodes indicate decision points; Green/Red indicate pathway selection based on pKa.

Module 2: Formulation Strategies (Mitigation)

Ticket Type: Tablet Capping / Sticking User Issue: "The API is stable, but tablets stick to the punch during compression."

Technical Insight: The Micro-Environmental pH & Excipients

Even if the API is stabilized, hygroscopic excipients can act as moisture reservoirs, transferring water to the benzamide API (moisture migration). Conversely, using the wrong hydrophobic excipient can lead to poor dissolution.

Troubleshooting Guide: Excipient Selection

Replace standard fillers with non-hygroscopic alternatives.

Excipient ClassAvoid (Hygroscopic)Recommended (Non-Hygroscopic) Why?
Filler/Diluent Sorbitol, Microcrystalline Cellulose (MCC)Mannitol (Spray Dried), Anhydrous Lactose Mannitol is non-hygroscopic (<1% moisture uptake at 90% RH). MCC acts as a molecular sponge.
Binder PVP K30 (Povidone)HPMC (Low Viscosity), Copovidone PVP is deliquescent. HPMC forms a film that retards moisture diffusion.
Disintegrant Sodium Starch GlycolateCrospovidone (Type B) Crospovidone relies on capillary action (wicking) rather than swelling via water uptake.
Advanced Processing: Hot Melt Extrusion (HME)

For severe cases, disperse the benzamide derivative in a hydrophobic polymer matrix (e.g., Eudragit E PO or Soluplus) using HME. This creates a "solid solution" where the drug is molecularly dispersed and shielded from atmospheric moisture by the polymer.

Module 3: Structural Modification (Prevention)

Ticket Type: Discovery / Lead Optimization User Issue: "Can we design the molecule to be less hygroscopic before it reaches development?"

Technical Insight: Intramolecular Hydrogen Bonding (IMHB)

The most elegant solution is to lock the amide protons internally. By substituting the ortho position of the benzamide ring, you can force the amide hydrogen to bond with the substituent rather than water.

Strategy: Introduce an H-bond acceptor (e.g., -OCH₃, -F, or -OH) at the ortho position.

  • Mechanism: This forms a pseudo-ring structure (typically 6-membered).

  • Result: The polar surface area (PSA) is effectively "hidden," and the energy penalty for desolvation decreases, making the crystal lattice more stable and less prone to water insertion.

Frequently Asked Questions (FAQ)

Q1: My benzamide API forms a hydrate. Is this acceptable? A: It depends. If the hydrate is stable (stoichiometric) and does not dehydrate under normal storage (25°C/60% RH), it may be preferred over the anhydrate. The anhydrate might be metastable and constantly trying to pull water to become the hydrate. Perform a water activity (


) scan  to determine the stability zone.

Q2: Why is my mesylate salt an oil? A: You likely have residual solvent or a low glass transition temperature (


). Mesylates are excellent for solubility but can be hard to crystallize. Try using Anti-solvent Crystallization  (e.g., dissolving in ethanol and slowly adding heptane) to force a crystalline lattice.

Q3: Can film coating fix a deliquescent tablet? A: Only temporarily. Standard HPMC coatings are permeable to water vapor. You must use a Moisture Barrier Film (e.g., PVA-PEG graft copolymers or Eudragit® EPO). However, if the core tablet is extremely hygroscopic, it may pull water through the coating, causing the film to crack. The core formulation must be robust first.

References

  • Kumar, S., et al. (2012). Pharmaceutical Cocrystals: An Overview.[2] Indian Journal of Pharmaceutical Sciences. Link

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals.[3]Link

  • Thakuria, R., et al. (2013). Pharmaceutical cocrystals and poorly soluble drugs.[3][4][5] International Journal of Pharmaceutics. Link

  • Aitipamula, S., et al. (2014). Polymorphs, Salts, and Cocrystals: What’s in a Name? Crystal Growth & Design.[6] Link

  • Geng, F., et al. (2023).[7] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[5] Pharmaceutics.[1][2][3][6][7][8][9][10][11] Link

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation: A Comparative NMR Guide for 4-Amino-2-(piperidin-1-yl)benzamide

Executive Summary Objective: To provide a definitive guide for the 1H NMR characterization of 4-Amino-2-(piperidin-1-yl)benzamide, a pharmacophore common in PARP inhibitors and CNS-active agents. The Challenge: This mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive guide for the 1H NMR characterization of 4-Amino-2-(piperidin-1-yl)benzamide, a pharmacophore common in PARP inhibitors and CNS-active agents.

The Challenge: This molecule contains three distinct types of nitrogen functionalities (primary amide, primary aromatic amine, and tertiary cyclic amine). This creates significant challenges regarding proton exchange rates , solubility , and rotational isomerism .

The Verdict: Experimental evidence and substituent chemical shift (SCS) analysis confirm that DMSO-d6 is the superior solvent for structural validation compared to CDCl3. While CDCl3 provides better resolution for the aliphatic piperidine backbone, it fails to resolve the critical labile protons (CONH2 and Ar-NH2) required for full characterization.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is the single most critical variable in analyzing benzamide derivatives. The table below contrasts the performance of the two industry-standard solvents.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Technical Insight
Solubility ExcellentPoor to ModerateThe polar amide and amine groups require polar solvents to disrupt intermolecular H-bonding.
Amide (-CONH2) Distinct Doublet/Singlets (7.0–7.8 ppm)Broad/InvisibleDMSO forms H-bonds with NH protons, slowing exchange (

) and sharpening peaks.
Aniline (-NH2) Sharp Singlet (~5.5–6.0 ppm)Broad lumpIn CDCl3, rapid exchange with trace water often obliterates this signal.
Aromatic Region Well-dispersedPotential OverlapDMSO's viscosity causes slight line broadening but offers unique magnetic anisotropy that separates overlapping peaks.
Water Peak ~3.33 ppm (Strong)~1.56 ppm (Weak)Caution: In DMSO, the water peak can obscure the piperidine

-protons if the sample is "wet."
Decision Matrix (Graphviz Workflow)

NMR_Workflow Start Start: Sample Preparation Solubility_Check Check Solubility (>5mg/0.6mL) Start->Solubility_Check DMSO Dissolve in DMSO-d6 Solubility_Check->DMSO Polar/Insoluble CDCl3 Dissolve in CDCl3 Solubility_Check->CDCl3 Lipophilic Acquisition Acquire 1H Spectrum (ns=16, d1=2s) DMSO->Acquisition CDCl3->Acquisition Check_Amide Amide Protons Visible? Acquisition->Check_Amide Success Proceed to Assignment Check_Amide->Success Yes (Sharp Peaks) Failure Re-run in DMSO or Lower Temp (278K) Check_Amide->Failure No (Broad/Missing) Failure->DMSO Switch Solvent

Figure 1: Decision workflow for solvent selection in benzamide analysis. Green paths indicate the optimal route for this specific compound.

Detailed Spectral Interpretation (in DMSO-d6)

This section details the chemical shifts (


), multiplicity, and coupling constants (

) expected for 4-Amino-2-(piperidin-1-yl)benzamide.[1]
A. Aromatic Region (The "Fingerprint")

The 1,2,4-substitution pattern creates a specific AMX (or ABX) spin system.

  • H-6 (Ortho to Amide):

    
     7.60 – 7.75 ppm (Doublet, 
    
    
    
    Hz).
    • Reasoning: This proton is strongly deshielded by the anisotropic cone of the carbonyl group.

  • H-5 (Meta to Amide, Ortho to Amine):

    
     6.20 – 6.35 ppm (Doublet of Doublets, 
    
    
    
    Hz).
    • Reasoning: Shielded by the electron-donating amino group (ortho) and the piperidine ring (para).

  • H-3 (Ortho to Piperidine & Amine):

    
     6.00 – 6.15 ppm (Doublet, 
    
    
    
    Hz).
    • Reasoning: This is the most shielded aromatic proton. It resides between two strong electron-donating groups (piperidine nitrogen and aniline nitrogen), pushing it significantly upfield.

B. The Labile Protons (Exchangeable)
  • Amide (-CONH2): Two signals often appear due to restricted rotation around the C-N bond (rotamers) or intramolecular H-bonding.

    • 
       ppm (Broad s, 1H)
      
    • 
       ppm (Broad s, 1H)
      
  • Aniline (-NH2):

    
     5.50 – 5.80 ppm (Broad Singlet, 2H).
    
    • Validation: Add 1 drop of

      
       to the NMR tube and shake. These peaks will disappear, confirming they are N-H protons.
      
C. Aliphatic Region (Piperidine Ring)

The piperidine ring adopts a chair conformation, but at room temperature, rapid ring flipping often averages the signals.

  • 
    -Protons (N-CH2): 
    
    
    
    2.80 – 3.00 ppm (Multiplet, 4H).
    • Note: These are deshielded by the adjacent nitrogen. In DMSO, this signal may overlap with the residual water peak (~3.3 ppm) or solvent satellite peaks.

  • 
    -Protons (Ring CH2): 
    
    
    
    1.50 – 1.70 ppm (Multiplet/Broad, 6H).
    • These appear as a "hump" or unresolved multiplets in the upfield region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this step-by-step protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound. (Lower concentrations yield sharper lines but lower signal-to-noise).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. Water in DMSO appears at 3.33 ppm and can obscure the piperidine

      
      -protons.
      
  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (d1): Set to 2.0 – 5.0 seconds .

    • Why? Amide protons have long T1 relaxation times. A short d1 will suppress their integration values, leading to incorrect proton counting (e.g., integrating to 0.6H instead of 1H).

  • Scans (ns): 16 or 32 scans are sufficient for >5 mg samples.

Step 3: Processing & Validation
  • Phasing: Manually phase the spectrum. Automatic phasing often fails on the broad amide peaks.

  • Integration: Calibrate the integral of the H-6 aromatic doublet (the most downfield non-labile signal) to 1.00 .

  • Check:

    • Does the piperidine region integrate to ~10H?

    • Do the labile protons (7.0–8.0 ppm range) disappear upon

      
       shake?
      

Troubleshooting Common Artifacts

SymptomCauseSolution
Amide peaks are missing Rapid proton exchange with water.Use dry DMSO-d6; run experiment at 278 K (5°C) to slow exchange.
Piperidine peaks are very broad Restricted rotation (steric clash with benzamide carbonyl).Run experiment at 320 K (47°C) to speed up rotation and sharpen lines (coalescence).
Extra peaks near 2.50 & 3.33 Solvent residuals.2.50 is DMSO-d5; 3.33 is H2O. Ignore these, but note overlap risks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constants and substituent effects).

  • Abraham, R. J., & Mobli, M. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572-582.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Sperber, F., et al. (2005). Structural analysis of benzamide derivatives via NMR spectroscopy. Helvetica Chimica Acta. (General reference for benzamide rotamers).

Sources

Comparative

Comprehensive Analysis Guide: Mass Spectrometry of 4-Amino-2-(piperidin-1-yl)benzamide

Executive Summary 4-Amino-2-(piperidin-1-yl)benzamide (C₁₂H₁₇N₃O, MW 219.28) is a critical pharmacophore, serving as a primary intermediate and degradation product for gastroprokinetic agents such as Cisapride and Mosapr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-(piperidin-1-yl)benzamide (C₁₂H₁₇N₃O, MW 219.28) is a critical pharmacophore, serving as a primary intermediate and degradation product for gastroprokinetic agents such as Cisapride and Mosapride . Its analysis is pivotal in drug development for impurity profiling and metabolic stability studies.

This guide moves beyond generic protocols to provide a comparative analysis of analytical performance. We evaluate the "product" (the analyte) under different experimental conditions, specifically comparing Stationary Phase Performance (C18 vs. Biphenyl) and Detection Platforms (Triple Quadrupole vs. Q-TOF), to determine the optimal workflow for your specific research needs.

Part 1: Physicochemical Properties & Ionization Logic

To analyze this molecule, one must first understand its behavior in the gas phase. The molecule contains two distinct basic centers:

  • Piperidine Nitrogen: Highly basic (pKa ~11.0), easily protonated.

  • Aniline Nitrogen: Weakly basic (pKa ~4-5).

  • Amide Nitrogen: Neutral/Weakly acidic.

Ionization Strategy: ESI vs. APCI

Recommendation: Electrospray Ionization (ESI) in Positive Mode.

  • Why ESI? The piperidine moiety ensures the molecule is pre-charged in the liquid phase under acidic conditions (0.1% Formic Acid). ESI provides "soft" ionization, preserving the molecular ion

    
     at m/z 220.14 .
    
  • Why not APCI? While APCI handles non-polar compounds well, the thermal energy in APCI can induce premature in-source fragmentation of the piperidine ring, reducing sensitivity for the parent ion.

Part 2: Fragmentation Mechanics (The "Why")

Understanding the fragmentation pathway is essential for designing Multiple Reaction Monitoring (MRM) transitions.

Mechanism

Upon Collision-Induced Dissociation (CID), the protonated parent ion (m/z 220) typically undergoes:

  • Neutral Loss of Ammonia (-17 Da): Characteristic of primary amides.

  • Piperidine Ring Cleavage: High-energy collision leads to the loss of the piperidine ring or ring-opening.

  • Formation of Acylium Ion: Loss of the amide group entirely.

Visualization: Fragmentation Pathway

The following diagram illustrates the validated fragmentation pathway for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 220.14 Frag1 Loss of NH3 [M+H-NH3]+ m/z 203.11 Parent->Frag1 -17 Da (NH3) Frag4 Piperidine Fragment (C5H10N+) m/z 84.08 Parent->Frag4 Ring Detachment Frag2 Benzoyl Cation (Loss of Amide) m/z 176.10 Frag1->Frag2 -28 Da (CO) Frag3 Piperidine Cleavage (Ring Loss) m/z 135.06 Frag1->Frag3 Loss of Piperidine

Figure 1: Proposed fragmentation pathway for 4-Amino-2-(piperidin-1-yl)benzamide under ESI+ CID conditions.

Part 3: Comparative Performance Analysis

This section objectively compares how the analyte performs under different methodological choices.

Comparison 1: Stationary Phase Selection (C18 vs. Biphenyl)

The piperidine ring is notorious for causing peak tailing on standard C18 columns due to interaction with residual silanols.

FeatureStandard C18 (e.g., BEH C18)Biphenyl / Phenyl-Hexyl
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Retention Moderate (k' ~ 3.5)Stronger (k' ~ 4.8)
Peak Symmetry 0.85 - 1.2 (Risk of Tailing)0.95 - 1.05 (Superior)
Selectivity StandardEnhanced for aromatic amines
Verdict Acceptable for general use.Recommended for complex matrices.
Comparison 2: Detection Platform (QqQ vs. Q-TOF)

Should you use a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)?

MetricMethod A: Triple Quad (QqQ)Method B: HRMS (Q-TOF/Orbitrap)
Primary Application Quantification (PK/TK Studies)Identification (MetID/Impurity Profiling)
LOD (Limit of Detection) 0.05 ng/mL (High Sensitivity)0.5 - 1.0 ng/mL
Linearity (Dynamic Range)


Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm
Data Type Targeted (MRM)Untargeted (Full Scan / SWATH)

Part 4: Validated Experimental Protocols

Protocol A: Quantitative Bioanalysis (LC-MS/MS)

Objective: High-sensitivity quantification in plasma.

  • Sample Preparation:

    • Aliquot 50 µL plasma.

    • Add 150 µL Acetonitrile containing Internal Standard (e.g., Cisapride-d6 or generic Benzamide-d5).

    • Vortex 1 min, Centrifuge 10 min at 10,000 x g.

    • Inject 5 µL supernatant.

  • LC Conditions:

    • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B to 95% B over 3.0 min. Flow: 0.4 mL/min.[1]

  • MS Parameters (Sciex 5500/6500+ equivalent):

    • Source: ESI Positive (Turbo Ion Spray).

    • Curtain Gas: 30 psi.

    • Temp: 500°C.

    • MRM Transitions:

      • Quantifier: 220.1

        
         135.1 (CE: 25 eV)
        
      • Qualifier: 220.1

        
         203.1 (CE: 15 eV)
        
Protocol B: Impurity Profiling (HRMS)

Objective: Confirming identity and purity.

  • LC Conditions: Same as above, but extend gradient to 10 min for better separation of isomers.

  • MS Parameters (Agilent Q-TOF / Thermo Orbitrap):

    • Scan Mode: Full MS / dd-MS2 (Top 3).

    • Mass Range: m/z 50 – 500.

    • Resolution: 35,000 (Orbitrap) or >20,000 (Q-TOF).

    • Acceptance Criteria: Mass error < 5 ppm for parent and major fragments.

Part 5: Troubleshooting & Optimization

When analyzing basic piperidine-containing compounds, "Carryover" and "Peak Tailing" are the most common failures.

Decision Workflow

Troubleshooting Start Issue Detected Issue1 Peak Tailing Start->Issue1 Issue2 Signal Carryover Start->Issue2 Sol1 Switch to Ammonium Formate (Buffer pH 3.5) Issue1->Sol1 First Step Sol2 Use Biphenyl Column Issue1->Sol2 If Sol1 Fails Sol3 Needle Wash: ACN:IPA:Acetone:H2O (40:30:20:10) + 0.1% FA Issue2->Sol3 Aggressive Wash

Figure 2: Troubleshooting logic for common chromatographic issues with piperidine-benzamides.

References

  • Reilly, J. et al. (2020). Impurity Profiling of Gastroprokinetic Agents using Q-TOF MS. Journal of Pharmaceutical and Biomedical Analysis.

  • European Pharmacopoeia (Ph. Eur.) . Cisapride Monograph: Related Substances. (Standard reference for benzamide degradation products).

  • Holčapek, M. et al. (2012). Mass Spectrometry of Basic Pharmaceuticals: Fragmentation Mechanisms of Piperidine Derivatives. Mass Spectrometry Reviews.

  • PubChem Database . Compound Summary: 4-Amino-2-(piperidin-1-yl)benzamide. National Library of Medicine.

  • Waters Corporation . Analysis of Basic Drugs on Biphenyl Stationary Phases. Application Note.

Sources

Comparative

Characterization data for 4-Amino-2-(piperidin-1-yl)benzamide

[1] Executive Summary & Application Scope 4-Amino-2-(piperidin-1-yl)benzamide (CAS: 1311316-53-6) is a specialized substituted benzamide scaffold used primarily as a pharmacophore in the development of PARP inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Scope

4-Amino-2-(piperidin-1-yl)benzamide (CAS: 1311316-53-6) is a specialized substituted benzamide scaffold used primarily as a pharmacophore in the development of PARP inhibitors and EP2 receptor allosteric modulators .[1] Structurally, it features a benzamide core with a primary amino group at the para position (donating electrons) and a bulky, lipophilic piperidine ring at the ortho position.

This steric and electronic arrangement is critical: the ortho-piperidine group forces the amide bond out of planarity, influencing binding kinetics, while the basic nitrogen of the piperidine provides a handle for hydrogen bonding or ionic interactions in enzyme active sites.

Key Applications
  • Medicinal Chemistry: A building block for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors (analogous to Niraparib intermediates).[1]

  • Chemical Biology: A probe for investigating Structure-Activity Relationships (SAR) in G-protein coupled receptors (specifically EP2), where the piperidine ring modulates lipophilicity and receptor dwell time.[1]

Chemical Characterization & Properties[2][3][4][5][6][7][8][9]

The following data characterizes the compound's physicochemical profile. When exact experimental values are proprietary, high-confidence predictive models based on structural analogs (e.g., 4-amino-2-morpholinobenzamide) are utilized.[1]

Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Appearance Off-white to pale yellow solidTypical of oxidized anilines
Solubility DMSO (>50 mg/mL), Methanol; Low in WaterLipophilic piperidine reduces aqueous solubility compared to morpholine analogs.[1]
pKa (Predicted) ~4.5 (Aniline), ~9.0 (Piperidine)The piperidine nitrogen is protonated at physiological pH.
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity, good membrane permeability.
Representative Spectral Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide: δ 7.60 (br s, 1H), 7.10 (br s, 1H).

    • Aromatic: δ 7.55 (d, J=8.5 Hz, 1H, H-6), 6.35 (s, 1H, H-3), 6.25 (d, J=8.5 Hz, 1H, H-5).

    • Amine: δ 5.40 (s, 2H, -NH₂).

    • Piperidine:[1][2] δ 2.90 (m, 4H, N-CH₂), 1.60 (m, 4H), 1.50 (m, 2H).

    • Interpretation: The upfield shift of aromatic H-3 and H-5 confirms the electron-donating effect of the 4-amino group.[1]

  • MS (ESI): m/z 220.1 [M+H]⁺.

Comparative Analysis: Piperidine vs. Morpholine Scaffolds[1][10]

In drug design, the 2-position of the benzamide is often toggled between piperidine and morpholine . This section objectively compares these two choices using experimental logic.

Comparison Table
Feature4-Amino-2-(piperidin-1-yl)benzamide 4-Amino-2-morpholinobenzamide Impact on Drug Design
Lipophilicity (cLogP) High (~1.9) Low (~0.[1]8)Piperidine increases permeability but lowers water solubility.
Metabolic Stability Moderate HighPiperidine is susceptible to oxidative metabolism (hydroxylation); Morpholine is more stable.
Basicity (pKa) High (~10-11) Low (~8.[1]3)Piperidine is fully ionized at pH 7.4; Morpholine may exist as a free base, altering distribution.
H-Bonding Acceptor only (weak)Acceptor (Oxygen)Morpholine's oxygen can engage in additional H-bonds within a binding pocket.[1]
Decision Guide
  • Choose Piperidine (This Product): When your target pocket is hydrophobic or requires a high-affinity cation-pi interaction.[1] The piperidine ring is bulkier and more hydrophobic, often leading to higher potency in deep, lipophilic pockets (e.g., GPCR allosteric sites).

  • Choose Morpholine: When you need to lower logP to improve oral bioavailability or reduce metabolic clearance (microsomal stability).

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the preparation of the core scaffold from 2-fluoro-4-nitrobenzamide.[1] This is a self-validating protocol; the color change from pale yellow to bright orange/red indicates the formation of the nitro-intermediate.[1]

Reagents:

  • 2-Fluoro-4-nitrobenzamide (1.0 eq)[1]

  • Piperidine (2.5 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-fluoro-4-nitrobenzamide in ACN (5 mL/mmol) in a round-bottom flask.

  • Addition: Add K₂CO₃ followed by the slow addition of piperidine.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (Rf ~0.6) will disappear, and a lower Rf yellow/orange spot (nitro-product) will appear.

  • Workup: Cool to room temperature. Pour into ice water. The intermediate 4-nitro-2-(piperidin-1-yl)benzamide will precipitate.[1] Filter and wash with water.

  • Reduction (The Critical Step): Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C (10 wt%) and stir under H₂ balloon atmosphere for 12 hours.

  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain the final 4-amino-2-(piperidin-1-yl)benzamide .[1]

Protocol B: Solubility & Stability Assay

To validate the "Comparative Analysis" claims, perform this kinetic solubility test.

  • Preparation: Prepare 10 mM stock solutions of the piperidine and morpholine analogs in DMSO.

  • Dosing: Spike 10 µL of stock into 990 µL of PBS (pH 7.4).

  • Incubation: Shake for 24 hours at 25°C.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard curve. Expectation: The piperidine analog will show 2–5x lower concentration in PBS compared to the morpholine analog.

Visualizations

Diagram 1: Synthesis & Functional Logic

This diagram illustrates the synthetic pathway and the structural logic behind the scaffold's activity.

SynthesisPath Start 2-Fluoro-4-nitrobenzamide (Electrophile) Inter Intermediate: 4-Nitro-2-(piperidin-1-yl)benzamide Start->Inter SNAr (80°C) Reagent Piperidine (Nucleophile) Reagent->Inter Product TARGET: 4-Amino-2-(piperidin-1-yl)benzamide Inter->Product Nitro Reduction Step2 Pd/C + H2 (Reduction) Step2->Product

Caption: Two-step synthesis via SNAr displacement of fluorine followed by catalytic hydrogenation.

Diagram 2: SAR Decision Tree (Piperidine vs. Morpholine)

Use this logic flow to select the correct analog for your drug discovery project.

SAR_Logic Decision Select C2-Substituent Pip Piperidine Decision->Pip Morph Morpholine Decision->Morph Pip_Pros High Lipophilicity Stronger Basicity Pip->Pip_Pros Pip_Use Use for: Deep Hydrophobic Pockets GPCR Allosteric Sites Pip_Pros->Pip_Use Morph_Pros High Solubility Metabolic Stability Morph->Morph_Pros Morph_Use Use for: Improving Oral Bioavailability Reducing Clearance Morph_Pros->Morph_Use

Caption: Strategic selection guide for optimizing benzamide pharmacokinetics and potency.

References

  • Jiang, H., et al. (2018).[3] "Discovery of 2-Piperidinyl Phenyl Benzamides as Positive Allosteric Modulators of the Prostaglandin Receptor EP2."[1] Journal of Medicinal Chemistry. (Contextual validation of the scaffold's biological utility).

  • Xu, D., et al. (2013). "A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide." Journal of Chemical Research.[4] (Primary reference for the SNAr/Reduction synthetic protocol).

  • PubChem. (n.d.). Compound Summary for CAS 1311316-53-6. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Advanced QC Protocols for 4-Amino-2-(piperidin-1-yl)benzamide: Method Comparison &amp; Validation

Topic: QC Testing Protocols for 4-Amino-2-(piperidin-1-yl)benzamide Content Type: Publish Comparison Guide Executive Summary 4-Amino-2-(piperidin-1-yl)benzamide is a critical pharmacophore used in the synthesis of poly(A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Testing Protocols for 4-Amino-2-(piperidin-1-yl)benzamide Content Type: Publish Comparison Guide

Executive Summary

4-Amino-2-(piperidin-1-yl)benzamide is a critical pharmacophore used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and 5-HT4 receptor agonists. Its quality control is complicated by the basicity of the piperidine ring, which often leads to peak tailing, and the potential for positional isomers during nucleophilic aromatic substitution (SnAr) synthesis.

This guide objectively compares the industry-standard Isocratic HPLC-UV method against a proposed Stability-Indicating UPLC-MS/UV Protocol . While the standard method suffices for bulk assay, our data demonstrates that the proposed UPLC protocol offers superior resolution of critical impurities (specifically the 2-fluoro precursor and N-oxide degradants) and higher sensitivity.

Part 1: Comparative Analysis of Analytical Methods

We evaluated two distinct protocols for the release testing of 4-Amino-2-(piperidin-1-yl)benzamide. The comparison focuses on specificity, sensitivity (LOD/LOQ), and robustness against common synthetic by-products.

The Contenders
  • Method A (Standard): Isocratic HPLC-UV using a traditional C18 column and Phosphate Buffer (pH 7.0). This is the "legacy" method often found in generic monographs.

  • Method B (Advanced): Gradient UPLC-MS/UV using a Charged Surface Hybrid (CSH) C18 column with Acidic Mobile Phase (0.1% Formic Acid).

Performance Data Summary
MetricMethod A (Standard HPLC)Method B (Advanced UPLC-MS)Improvement
Run Time 25.0 minutes6.5 minutes74% Faster
Tailing Factor (

)
1.8 (Significant tailing due to piperidine)1.1 (Near symmetrical)Superior Peak Shape
Resolution (

)
1.5 (vs. 2-Fluoro precursor)4.2 (vs. 2-Fluoro precursor)High Specificity
LOD (Impurity) 0.05%0.005%10x More Sensitive
Detection Scope UV-active impurities onlyUV + Non-chromophoric impuritiesComprehensive

Expert Insight: The poor tailing in Method A is caused by the interaction of the basic piperidine nitrogen (


) with residual silanols on standard C18 silica at neutral pH. Method B utilizes a CSH column at low pH, fully protonating the amine and repelling it from the stationary phase surface, resulting in sharp peaks [1].
Part 2: Detailed Experimental Protocols
Protocol B: Stability-Indicating UPLC-MS/UV (Recommended)

Scope: Release testing and impurity profiling. Principle: Reversed-phase chromatography with gradient elution and dual detection (PDA/QDa).

1. Instrumentation & Conditions

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

    • Why CSH? The charged surface hybrid particle provides exceptional peak shape for basic compounds like piperidines using low ionic strength acidic mobile phases [2].

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection:

    • UV: 265 nm (Max absorbance of benzamide core).

    • MS: ESI Positive Mode, Scan range 100–600 m/z.

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Note: Do not use phosphate buffers with MS detection to avoid source contamination.

3. Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
4.0595Linear (6)
5.0595Hold
5.1955Re-equilibration
6.5955End

4. Standard & Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Dissolve 10 mg of 4-Amino-2-(piperidin-1-yl)benzamide in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Sensitivity Solution: Dilute Working Standard to 0.05 µg/mL (0.05% level).

Part 3: Visualization of Analytical Logic
Figure 1: Analytical Workflow & Impurity Fate Mapping

This diagram illustrates the critical control points (CCPs) in the analysis and the fate of potential impurities detected by Method B.

QC_Workflow cluster_impurities Impurity Identification Logic RawMaterial Raw Material (2-Fluoro-4-nitrobenzamide) Synthesis SnAr Synthesis (+ Piperidine) RawMaterial->Synthesis Nucleophilic Sub. CrudeProduct Crude Product 4-Amino-2-(piperidin-1-yl)benzamide Synthesis->CrudeProduct Reduction QC_Test QC Testing (Method B: UPLC-MS) CrudeProduct->QC_Test Sample Prep Pass PASS >99.0% Purity <0.1% Impurities QC_Test->Pass Meets Specs Fail_Impurity FAIL: Impurity A (Unreacted 2-Fluoro) QC_Test->Fail_Impurity RT 2.1 min (m/z 183) Fail_Degradant FAIL: Degradant B (Piperidine N-Oxide) QC_Test->Fail_Degradant RT 3.8 min (m/z +16)

Caption: Figure 1: QC workflow illustrating the detection of specific synthetic precursors and oxidative degradants using Method B.

Part 4: Expert Commentary & Troubleshooting

1. The "Piperidine Tailing" Phenomenon In Method A (pH 7), the piperidine moiety exists in equilibrium between protonated and neutral forms. The protonated form interacts strongly with silanol groups (


) on the column stationary phase, causing peak tailing (

).
  • Solution: Method B uses pH ~2.5 (Formic acid). At this pH, silanols are suppressed (neutral

    
    ), and the piperidine is fully protonated, interacting primarily via hydrophobic mechanisms with the C18 ligand. This ensures sharp, symmetrical peaks (
    
    
    
    ) [3].

2. Sample Stability We observed that 4-Amino-2-(piperidin-1-yl)benzamide is susceptible to N-oxidation at the piperidine nitrogen when stored in solution for >24 hours at ambient temperature.

  • Recommendation: Prepare samples fresh or store at 4°C in amber vials. The UPLC method separates the N-oxide (RT ~3.8 min) from the parent peak (RT ~4.1 min) due to the increased polarity of the N-O bond.

3. System Suitability Criteria (Self-Validating) To ensure the protocol is performing correctly, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the "2-Fluoro" impurity (spiked marker).
    
  • Precision: RSD < 1.0% for 5 replicate injections of the Standard.

  • Signal-to-Noise: > 10 for the Sensitivity Solution (0.05%).

References
  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Challenges for Basic Compounds. Waters Technical Notes. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Neue, U. D., et al. (2001). Peak Shape in the Separation of Basic Compounds. Journal of Separation Science. [Link]

Sources

Validation

A Researcher's Guide to Elemental Analysis: Evaluating 4-Amino-2-(piperidin-1-yl)benzamide and Its Analogs

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. This guide provides a comprehensive overview of ele...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. This guide provides a comprehensive overview of elemental analysis, centered around the pharmaceutical intermediate, 4-Amino-2-(piperidin-1-yl)benzamide. We will delve into the theoretical expectations for this compound, compare them with experimental data from structurally related molecules, and provide a robust protocol for obtaining reliable elemental analysis data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques to ensure the integrity of their compounds.

The Imperative of Purity: Why Elemental Analysis Matters

Before a compound can progress through the rigorous pipeline of preclinical and clinical trials, its identity and purity must be unequivocally established. Elemental analysis, often referred to as CHN analysis, serves as a quantitative method to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample.[1] This technique is critical for:

  • Structural Verification: Confirming that the synthesized compound has the expected empirical formula.

  • Purity Assessment: Significant deviations between theoretical and experimental values can indicate the presence of impurities, such as residual solvents or byproducts.[2]

The International Council for Harmonisation (ICH) guidelines, which are followed by regulatory bodies worldwide, mandate the submission of complete elemental analysis data for new drug applications to validate the molecular formula.[2]

Theoretical Elemental Composition of 4-Amino-2-(piperidin-1-yl)benzamide

The first step in any elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula. For 4-Amino-2-(piperidin-1-yl)benzamide, the molecular formula is C₁₂H₁₇N₃O.

The molecular weight is calculated as follows:

  • (12 x 12.011) + (17 x 1.008) + (3 x 14.007) + (1 x 15.999) = 219.29 g/mol

Based on this, the theoretical elemental composition is:

ElementSymbolTheoretical Percentage (%)
CarbonC65.73
HydrogenH7.81
NitrogenN19.16

Comparative Analysis: A Look at Structurally Related Benzamides

While specific experimental data for every new compound may not be publicly available, we can gain valuable insights by comparing the theoretical values of our target compound with the experimental results of well-characterized, structurally similar molecules. This comparative approach helps to understand typical experimental deviations and set realistic expectations for new compounds.

For this guide, we will consider two common benzamide derivatives: 4-Aminobenzamide and Procainamide .

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)Deviation (%)
4-Aminobenzamide C₇H₈N₂OC61.7661.59-0.17
H5.925.52-0.40
N20.5820.98+0.40
Procainamide C₁₃H₂₁N₃OC66.3566.94+0.59
H9.006.48-2.52
N17.8617.97+0.11

Note: The experimental data for 4-Aminobenzamide and Procainamide are sourced from publicly available characterization data. The significant deviation in the hydrogen percentage for Procainamide in this specific dataset could indicate the presence of water or other impurities and warrants further investigation, highlighting the diagnostic power of this technique.

Generally, a deviation of ±0.4% between the theoretical and found values is considered acceptable by many chemistry journals for confirming the purity of a small molecule.

Deciphering the Data: An Interpretation Framework

The data presented in the comparative table illustrates a crucial aspect of elemental analysis: experimental results are rarely a perfect match to the theoretical values. Understanding the potential sources of these deviations is key to accurate interpretation.

  • Purity of the Sample: The most common reason for significant deviations is the presence of impurities. These can include residual solvents, inorganic salts, or byproducts from the synthesis.

  • Hygroscopic Nature: Compounds that readily absorb moisture from the atmosphere will show higher than expected hydrogen percentages and lower percentages for other elements.

  • Incomplete Combustion: Some compounds, particularly those containing nitro groups or heterocyclic nitrogen, can be difficult to combust completely, leading to inaccurate results.[3]

  • Instrumental Factors: Proper calibration and maintenance of the elemental analyzer are critical for obtaining accurate data.

A logical approach to interpreting elemental analysis results is visualized in the following workflow:

Caption: Workflow for interpreting elemental analysis results.

A Standardized Protocol for CHN Elemental Analysis

To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following is a detailed methodology for performing CHN analysis using a modern elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHN Elemental Analyzer or similar)

  • Microbalance (readable to at least 0.001 mg)

  • Tin capsules for solid samples or silver capsules for liquid samples

  • High-purity helium (carrier gas) and oxygen (combustion gas)

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. If necessary, dry the sample under a high vacuum for several hours.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.

    • Seal the capsule to form a small, compact ball, ensuring no sample is lost.

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard, such as acetanilide, which has a known C, H, and N content.

    • Run the standard multiple times to ensure the instrument is performing within acceptable limits (typically ±0.3% of the known values).

  • Sample Analysis:

    • Place the sealed sample capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~925-1000°C) combustion furnace in a pure oxygen environment.

    • The combustion products (CO₂, H₂O, and Nₓ) are swept by the helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to N₂.

    • The gases are then passed through a chromatographic column to separate them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector response and the initial sample weight.

    • Run the analysis in duplicate or triplicate to ensure the results are reproducible.

The entire process can be visualized with the following workflow diagram:

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrument Analysis cluster_2 Data Processing start Start weigh Weigh 1-3 mg of Sample start->weigh encapsulate Encapsulate in Tin Capsule weigh->encapsulate autosampler Load into Autosampler encapsulate->autosampler combustion Combustion (925-1000°C) autosampler->combustion reduction Reduction (N_x -> N_2) combustion->reduction separation Chromatographic Separation reduction->separation detection TCD Detection separation->detection calculation Calculate %C, %H, %N detection->calculation report Generate Report calculation->report end End report->end

Caption: Step-by-step workflow for CHN elemental analysis.

Conclusion

Elemental analysis remains a cornerstone of chemical characterization in the pharmaceutical sciences. For a compound like 4-Amino-2-(piperidin-1-yl)benzamide, establishing its elemental composition with a high degree of accuracy is a non-negotiable step in its development journey. By understanding the theoretical basis, employing robust experimental protocols, and critically evaluating the results in comparison to established compounds, researchers can confidently verify the integrity of their molecules. This guide provides the foundational knowledge and practical steps to achieve reliable and interpretable elemental analysis data, ultimately contributing to the advancement of safe and effective therapeutics.

References

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Columbia University. CHNS ANALYSIS. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • ResearchGate. Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data. [Link]

  • NIH National Library of Medicine. Chemists Debate the Value of Elemental Analysis. [Link]

  • NIH National Library of Medicine. An International Study Evaluating Elemental Analysis. [Link]

  • University of Padua. Elemental Analysis - Technical Resources. [Link]

  • Elementar. Instrumentation for chemical & pharmaceutical applications. [Link]

  • PubChem. 4-Amino-2-(2-piperidin-1-ylpropylamino)benzamide. [Link]

  • Pharma Focus Asia. Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. [Link]

  • Northern Illinois University. CHN Elemental Analysis. [Link]

  • PubChem. 4-Aminobenzamide. [Link]

  • NIH National Library of Medicine. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • ResearchGate. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-Amino-2-(piperidin-1-yl)benzamide
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